Product packaging for 1-Ethyl-1H-indol-7-amine(Cat. No.:)

1-Ethyl-1H-indol-7-amine

Cat. No.: B15309815
M. Wt: 160.22 g/mol
InChI Key: SIBHOCWKSAJSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethyl-1H-indol-7-amine is a substituted indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features an ethyl group at the 1-position of the indole nitrogen and an amino group at the 7-position, a structure known to be a key pharmacophore in the development of biologically active molecules. Recent scientific literature highlights the importance of substituted 1H-indol-7-ylamines as valuable precursors in synthetic chemistry. They are utilized for designing novel compounds with potential antimicrobial properties. Research indicates that water-soluble chloroacetate salts derived from similar 1H-indol-7-ylamines have demonstrated the ability to suppress the growth of various microorganism test strains, with their minimum inhibitory concentrations (MIC) dependent on the specific substitution pattern on the indole ring system . Furthermore, structural analogs based on the 1-ethyl-1H-indole scaffold are actively investigated as novel inhibitors of specific biological targets, such as Autotaxin (ATX), highlighting the broader relevance of this chemical class in early-stage drug discovery . Indole ethylamine derivatives, in general, represent a promising class of compounds for probing lipid metabolism pathways and developing potential therapies for conditions like non-alcoholic fatty liver disease (NAFLD) . This product is intended for chemical synthesis and research applications within a laboratory setting only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referencing its safety data sheet and storing it in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B15309815 1-Ethyl-1H-indol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-ethylindol-7-amine

InChI

InChI=1S/C10H12N2/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2,11H2,1H3

InChI Key

SIBHOCWKSAJSEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indol-7-amine is a heterocyclic amine belonging to the vast and versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. The strategic placement of an ethyl group at the 1-position and an amine group at the 7-position of the indole ring suggests potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside plausible experimental protocols for its synthesis and analysis, based on established methodologies for related indole derivatives.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be defined. Further physicochemical properties are predicted based on its structure and comparison with related indole compounds.

Core Chemical Data
PropertyValueSource
IUPAC Name This compound-
CAS Number 1596967-59-7[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Canonical SMILES CCN1C=CC2=C1C(N)=CC=C2-
InChI Key SIBHOCWKSAJSEZ-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available-
Solubility Not availableLikely soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in water is expected to be low.
LogP 1.82[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, established methods for the synthesis of 7-aminoindoles and N-alkylation of indoles can be adapted to produce the target compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from a suitable substituted indole. The following diagram outlines a potential synthetic workflow.

Synthesis_Workflow Start 7-Nitroindole Step1 N-Ethylation Start->Step1 Intermediate1 1-Ethyl-7-nitroindole Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Detailed Methodologies

3.2.1. N-Ethylation of 7-Nitroindole

This step involves the introduction of an ethyl group at the nitrogen of the indole ring.

  • Materials: 7-Nitroindole, sodium hydride (NaH), ethyl iodide (or other ethylating agent), anhydrous N,N-dimethylformamide (DMF).

  • Protocol:

    • To a solution of 7-nitroindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indolide anion.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-ethyl-7-nitroindole.

3.2.2. Reduction of 1-Ethyl-7-nitroindole

The nitro group is reduced to an amine in this step.

  • Materials: 1-Ethyl-7-nitroindole, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C), and appropriate solvents.

  • Protocol (using SnCl₂·2H₂O):

    • Dissolve 1-ethyl-7-nitroindole in ethanol.

    • Add an excess of tin(II) chloride dihydrate to the solution.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Analysis

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds like 1-Ethyl-1H-indole.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the ten carbons of the indole core. The chemical shifts of the aromatic carbons will be affected by the substituents.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 160.22 g/mol . Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indole ring. The mass spectrum of the related compound 1-Ethyl-1H-indole shows a prominent molecular ion peak at m/z 145.[3]

Biological Activity and Potential Applications

Specific biological activities of this compound have not been reported. However, the indole nucleus is a common feature in a wide array of biologically active molecules.[4][5] 7-aminoindole derivatives, in particular, are recognized as important synthetic intermediates for a broad range of bioactive molecules.[6]

Potential Signaling Pathways

The structural similarity of this compound to endogenous signaling molecules like serotonin suggests that it could potentially interact with various receptors and enzymes in the central nervous system and other tissues. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for indole-based drugs.

Signaling_Pathway Ligand This compound Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical GPCR signaling pathway.

The diverse biological activities of indole derivatives include anticancer, antimicrobial, and anti-inflammatory properties.[4] Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the indole family. This guide has compiled the available chemical data and provided a framework for its synthesis and characterization based on established chemical principles. The potential for this molecule to exhibit significant biological activity warrants further investigation, which could open new avenues in drug discovery and development. Researchers are encouraged to use the information presented herein as a foundation for their experimental pursuits.

References

Technical Guide to the Structure Elucidation of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the structural elucidation of 1-Ethyl-1H-indol-7-amine. Due to the limited availability of direct experimental data in public databases for this specific molecule, this guide outlines a proposed synthetic pathway and predicts the expected analytical data based on established principles of organic chemistry and spectroscopy. The methodologies for key analytical techniques are detailed to enable researchers to characterize and confirm the structure of this compound.

Chemical Identity and Properties

This compound is a derivative of indole, featuring an ethyl group at the 1-position and an amine group at the 7-position of the indole ring. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1596967-59-7[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Predicted LogP 1.82[1]

Proposed Synthesis

A plausible synthetic route for this compound involves the N-ethylation of a suitable protected 7-aminoindole precursor, followed by deprotection. A common starting material would be 7-nitroindole, which can be reduced to 7-aminoindole.

Synthetic Workflow

G A 7-Nitroindole B 1-Ethyl-7-nitroindole A->B  EtI, NaH, DMF   C This compound B->C  H₂, Pd/C, EtOH  

References

An In-depth Technical Guide on 1-Ethyl-1H-indol-7-amine (CAS: 1596967-59-7)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on 1-Ethyl-1H-indol-7-amine (CAS: 1596967-59-7) is exceedingly limited. This guide compiles the available data and provides theoretical insights based on the chemical structure and general knowledge of related indole compounds. The experimental protocols and potential biological roles described herein are predictive and require experimental validation.

Introduction

This compound is a heterocyclic aromatic amine belonging to the vast and important class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The presence of an ethyl group at the N1 position and an amino group at the C7 position suggests its potential as a versatile building block in the synthesis of more complex molecules for drug discovery and materials science. This document aims to provide a comprehensive overview of the known properties, a putative synthetic route, and the potential significance of this compound for researchers and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the basic molecular identifiers and computed properties.

PropertyValueSource
CAS Number 1596967-59-7Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₂N₂Chemical Supplier Catalogs
Molecular Weight 160.22 g/mol Chemical Supplier Catalogs
IUPAC Name This compound
LogP (Predicted) 1.8 - 2.2Various computational models
Hydrogen Bond Donors 1 (amine group)
Hydrogen Bond Acceptors 2 (amine and indole nitrogen)

Proposed Synthesis

A specific, experimentally validated synthesis for this compound has not been reported in peer-reviewed literature. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. A potential approach involves the ethylation of a protected 7-aminoindole derivative, followed by deprotection.

Experimental Protocol: A Proposed Synthesis of this compound

Step 1: Protection of 7-Aminoindole

  • Reactants: 7-Aminoindole, a suitable protecting group (e.g., di-tert-butyl dicarbonate, Boc₂O), and a base (e.g., triethylamine, TEA) in an appropriate solvent (e.g., dichloromethane, DCM).

  • Procedure: Dissolve 7-aminoindole in DCM and add TEA. Cool the mixture to 0°C. Add Boc₂O dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-7-aminoindole.

Step 2: N-Ethylation of Protected 7-Aminoindole

  • Reactants: N-Boc-7-aminoindole, an ethylating agent (e.g., ethyl iodide or diethyl sulfate), and a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • Procedure: To a solution of N-Boc-7-aminoindole in anhydrous THF, add NaH portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir for 30 minutes, then add ethyl iodide dropwise. Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

  • Reactants: The N-ethylated, Boc-protected intermediate and a strong acid (e.g., trifluoroacetic acid, TFA) in a suitable solvent (e.g., DCM).

  • Procedure: Dissolve the intermediate from Step 2 in DCM and add TFA dropwise at 0°C. Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification may be achieved by recrystallization or column chromatography.

G cluster_0 Reaction Steps A 7-Aminoindole B N-Boc-7-aminoindole A->B Protection C N-Boc-1-ethyl-1H-indol-7-amine B->C N-Ethylation D This compound C->D Deprotection P1 Boc₂O, TEA, DCM P2 NaH, Ethyl Iodide, THF P3 TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

  • Scaffold for Drug Discovery: The indole nucleus is a cornerstone in medicinal chemistry. The 7-amino group provides a handle for further functionalization, allowing for the generation of libraries of compounds for screening against various biological targets. N-ethylation can influence the lipophilicity and metabolic stability of the molecule, which are key parameters in drug design.

  • Serotonin Receptor Ligands: Many indole derivatives interact with serotonin (5-HT) receptors due to the structural similarity with serotonin. The 7-aminoindole scaffold could be explored for the development of novel ligands for different 5-HT receptor subtypes, which are implicated in a wide range of neurological disorders.

  • Enzyme Inhibitors: The indole ring system is found in numerous enzyme inhibitors. The specific substitution pattern of this compound could be a starting point for designing inhibitors of kinases, histone deacetylases (HDACs), or other enzymes relevant to disease.

  • Materials Science: Indole derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties. The amino and ethyl groups can be used to tune these properties and the solid-state packing of the molecules.

Signaling Pathways and Experimental Workflows

There is no published information on any signaling pathways modulated by this compound. Research in this area would logically begin with broad phenotypic screening to identify any cellular effects, followed by target deconvolution studies.

G cluster_0 Discovery Workflow A This compound B Phenotypic Screening (e.g., cell viability, proliferation) A->B C Identification of a Biological Effect B->C D Target Deconvolution (e.g., affinity chromatography, proteomics) C->D E Identification of Protein Target(s) D->E F Pathway Analysis (e.g., Western blot, reporter assays) E->F G Elucidation of Signaling Pathway F->G

Caption: A general experimental workflow for biological characterization.

Conclusion

This compound is a chemical entity with limited available data. Its structure, featuring a functionalized indole core, suggests potential as a valuable building block in medicinal chemistry and materials science. This guide provides a summary of its known properties and a theoretical framework for its synthesis and potential biological investigation. Further experimental work is necessary to fully characterize this compound and explore its utility in various scientific disciplines.

Technical Guide: 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Ethyl-1H-indol-7-amine

Executive Summary

This document provides a technical overview of the chemical compound this compound. The purpose of this guide is to consolidate available scientific and technical information regarding its chemical properties, synthesis, and biological activities to support research and development efforts. However, a comprehensive literature search has revealed a significant scarcity of published data specifically for this compound. While basic chemical identifiers are available, detailed experimental protocols, quantitative data on biological activity, and established signaling pathways involving this specific molecule are not readily found in the public domain. This guide will present the available information and note the areas where data is currently lacking.

Chemical Identity and Properties

IUPAC Name: this compound

PropertyValueSource
CAS Number 1596967-59-7MolWiki[1]
Molecular Formula C₁₀H₁₂N₂MolWiki[1]
Molecular Weight 160.22 g/mol MolWiki[1]
InChI Key SIBHOCWKSAJSEZ-UHFFFAOYSA-NMolWiki[1]
LogP 1.82MolWiki[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound could not be located in the current scientific literature. General methods for the synthesis of substituted indoles are well-established and can provide a theoretical framework for its preparation.

General Synthetic Strategies for Substituted Indoles

The synthesis of indole derivatives often involves classical methods such as the Fischer, Bischler, or Reissert indole syntheses. For N-alkylation and amination of the indole ring, the following general approaches may be applicable:

  • N-Ethylation of 7-Nitroindole followed by Reduction: A common strategy would involve the N-ethylation of a pre-functionalized indole, such as 7-nitro-1H-indole. The ethyl group can be introduced using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., sodium hydride). The nitro group at the C7 position can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

  • Direct Amination: Direct amination of an N-ethylated indole at the C7 position is a more challenging transformation and would likely require a specialized catalytic system.

It is crucial to note that these are generalized pathways, and a specific, optimized experimental protocol for this compound is not currently available in published literature.

Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the biological activity of this compound. While the indole scaffold is a common feature in many biologically active molecules, including neurotransmitters like serotonin and various pharmaceuticals, the specific effects of an ethyl group at the N1 position and an amine group at the C7 position have not been extensively studied for this particular compound.

General Considerations for Indole Derivatives:

  • Serotonin Receptor Interaction: The indoleamine structure is a core component of serotonin (5-hydroxytryptamine). It is plausible that indole derivatives could interact with serotonin receptors, but this would require experimental validation.

  • Enzyme Inhibition: Certain indole derivatives have been shown to act as inhibitors of various enzymes.

  • Antimicrobial and Anticancer Properties: The indole nucleus is found in numerous natural and synthetic compounds with demonstrated antimicrobial and anticancer activities.

Without experimental data, any discussion of the biological activity or signaling pathways of this compound remains speculative.

Data Presentation and Visualization

Due to the absence of quantitative experimental data from published studies, the creation of structured data tables for comparison is not possible. Similarly, without information on its mechanism of action or involvement in biological processes, diagrams of signaling pathways or experimental workflows cannot be generated.

Conclusion and Future Directions

The current body of scientific literature lacks in-depth technical information on this compound. While its basic chemical properties are documented, there is a clear need for foundational research to elucidate its synthesis, chemical reactivity, and biological profile. For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary:

  • Development and Optimization of a Synthetic Route: A robust and scalable synthesis protocol needs to be established and published.

  • Chemical Characterization: Full characterization using modern analytical techniques (NMR, MS, IR, etc.) is required.

  • Biological Screening: The compound should be screened against a panel of biological targets (e.g., receptors, enzymes) to identify potential activities.

  • In Vitro and In Vivo Studies: If promising activities are identified, further in vitro and in vivo studies would be necessary to determine its mechanism of action, efficacy, and safety profile.

This document will be updated as new information becomes available in the peer-reviewed literature.

References

The Biological Activity of 1-Ethyl-1H-indol-7-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound, 1-Ethyl-1H-indol-7-amine. Due to the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) of structurally similar indoleamines, tryptamines, and 7-substituted indole derivatives to forecast its potential pharmacological profile. This analysis suggests that this compound may exhibit activity at serotonergic receptors and could possess anticancer properties. This guide outlines potential mechanisms of action, proposes experimental protocols for validation, and presents hypothetical signaling pathways to guide future research and drug discovery efforts.

Introduction

Indole-based compounds are a cornerstone of medicinal chemistry, with a vast number of natural and synthetic derivatives demonstrating a wide array of biological activities.[1][2] The indole scaffold is a privileged structure, capable of interacting with a multitude of biological targets. Modifications to the indole ring and its side chains can dramatically alter the pharmacological properties of the resulting molecule. This guide focuses on the predicted biological activity of this compound, a compound for which, to our knowledge, no biological data has been published. By examining the known activities of analogous compounds, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications.

Predicted Biological Activities and Mechanisms of Action

Based on the structure of this compound, two primary areas of biological activity are predicted: modulation of the serotonergic system and potential anticancer effects.

Serotonergic System Modulation

The tryptamine backbone within this compound is a key structural feature of the neurotransmitter serotonin (5-hydroxytryptamine). Numerous N-alkylated and ring-substituted tryptamines are known to interact with serotonin receptors.

  • Structure-Activity Relationship Analysis:

    • N-Alkylation: N-alkylation of tryptamines can influence their affinity and efficacy at various serotonin receptor subtypes. While N,N-dimethyltryptamine (DMT) is a well-known psychedelic, N-ethylation, as in N-ethyltryptamine (NET), can modulate this activity. The presence of a single ethyl group on the indole nitrogen (position 1) is less common but is expected to influence the molecule's electronic properties and steric interactions with receptor binding pockets.

    • 7-Position Substitution: Substitution at the 7-position of the indole ring has been shown to affect serotonergic activity. For example, studies on 7-substituted N,N-dimethyltryptamines have demonstrated that methylation at this position can increase affinity for serotonin receptors.[3] The presence of an amino group at the 7-position, as in 7-aminoindole, introduces a key functional group for potential hydrogen bonding and other interactions.

  • Predicted Mechanism of Action: It is hypothesized that this compound will act as a ligand for one or more serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). The nature of this interaction (agonist, antagonist, or partial agonist) would require experimental determination.

Potential Anticancer Activity

A growing body of evidence suggests that various indole derivatives possess significant anticancer properties.[4][5] 7-azaindole derivatives, which are structurally related to 7-aminoindoles, have also been investigated as potential antitumor agents.[6][7]

  • Structure-Activity Relationship Analysis:

    • Indole Core: The indole nucleus is a common feature in many anticancer agents, where it can participate in various interactions with biological targets such as kinases and tubulin.

    • Amino Group: The presence of an amino group can contribute to the molecule's ability to form hydrogen bonds with target proteins, a common feature in many enzyme inhibitors.

  • Predicted Mechanism of Action: The anticancer activity of this compound could be mediated through several potential mechanisms, including:

    • Kinase Inhibition: Many kinase inhibitors incorporate an indole or azaindole scaffold.

    • Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells.

    • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells at specific phases of the cell cycle.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for structurally analogous compounds to provide a reference for potential potency.

CompoundBiological Target/AssayQuantitative Data (IC₅₀/EC₅₀/Kᵢ)Reference
7-Methyl-N,N-dimethyltryptamineSerotonin Receptor (Rat Fundus)pA₂ = 6.63[3]
N-Ethyl-N-propyltryptamine (EPT)5-HT2A ReceptorPartial agonist activity[8]
7-Azaindole Derivative (Compound 4f)MCF7 Breast Cancer Cell LineIC₅₀ = 5.781 µM[6]
7-Azaindole Derivative (Compound 4f)HepG2 Hepatoma Carcinoma Cell LineIC₅₀ = 8.077 µM[6]

Note: This data is for comparative purposes only and does not represent the actual activity of this compound.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are proposed.

Serotonergic Activity Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

    • Methodology:

      • Prepare cell membranes expressing the desired serotonin receptor subtype.

      • Incubate the membranes with a known radioligand for the specific receptor and varying concentrations of this compound.

      • After incubation, separate bound and free radioligand using filtration.

      • Quantify the amount of bound radioligand using a scintillation counter.

      • Calculate the Ki value from competitive binding curves.

  • Functional Assays (e.g., Calcium Mobilization or cAMP Assay):

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at serotonin receptors.

    • Methodology:

      • Use a cell line stably expressing the serotonin receptor of interest and engineered to produce a detectable signal upon receptor activation (e.g., a fluorescent calcium indicator or a luciferase reporter for cAMP levels).

      • Treat the cells with varying concentrations of this compound.

      • Measure the signal output (e.g., fluorescence or luminescence) to determine the dose-response curve and calculate the EC₅₀ or IC₅₀ value.

In Vitro Anticancer Activity Assays
  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

      • Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

      • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

      • Calculate the IC₅₀ value.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

    • Methodology:

      • Treat cancer cells with this compound at its IC₅₀ concentration for various time points.

      • Stain the cells with Annexin V-FITC and propidium iodide (PI).

      • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the predicted interaction of this compound with a G-protein coupled serotonin receptor.

Hypothetical Serotonergic Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Ligand This compound Ligand->Receptor Binding & Activation

Caption: Hypothetical activation of a Gq-coupled serotonin receptor by this compound.

Experimental Workflow

The following diagram outlines a proposed experimental workflow for the initial biological characterization of this compound.

Experimental Workflow for Biological Characterization Start This compound Screening Primary Screening Start->Screening Serotonin_Assay Serotonin Receptor Binding Assay Screening->Serotonin_Assay Cancer_Assay Cancer Cell Line Viability Screen Screening->Cancer_Assay Hit_Validation Hit Validation Serotonin_Assay->Hit_Validation Cancer_Assay->Hit_Validation Functional_Assay Functional Receptor Assay Hit_Validation->Functional_Assay If Active Apoptosis_Assay Apoptosis Assay Hit_Validation->Apoptosis_Assay If Active SAR_Studies Structure-Activity Relationship Studies Functional_Assay->SAR_Studies Apoptosis_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Proposed workflow for the initial biological evaluation of this compound.

Conclusion

While experimental data for this compound is currently unavailable, a predictive analysis based on the structure-activity relationships of analogous compounds suggests that it holds promise as a modulator of the serotonergic system and as a potential anticancer agent. The proposed experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a roadmap for the initial biological characterization of this novel compound. Further investigation is warranted to elucidate its precise pharmacological profile and to determine its potential for therapeutic development.

References

An In-depth Technical Guide on 1-Ethyl-1H-indol-7-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-indol-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of specific literature on its discovery and history, this document focuses on its physicochemical properties and proposes a plausible synthetic pathway based on established methodologies for analogous indole derivatives. Detailed experimental protocols for the proposed synthesis, including N-ethylation, nitration, and reduction steps, are provided. The significance of the 7-aminoindole scaffold in drug development is also discussed, highlighting the potential applications of this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Substitution at various positions on the indole ring allows for the fine-tuning of pharmacological activity. The 7-aminoindole moiety, in particular, is a key building block for a range of bioactive molecules.[3] This guide focuses on the N-ethylated derivative, this compound, providing essential technical information for researchers. While the specific discovery and developmental history of this compound are not well-documented in publicly available literature, its structural features suggest potential utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 1596967-59-7MolWiki
Molecular Formula C₁₀H₁₂N₂MolWiki
Molecular Weight 160.22 g/mol MolWiki
LogP 1.82MolWiki (Predicted)
Hydrogen Bond Donors 1MolWiki (Predicted)
Hydrogen Bond Acceptors 2MolWiki (Predicted)

Proposed Synthetic Pathway

In the absence of a directly reported synthesis for this compound, a logical and efficient three-step synthetic route is proposed, starting from commercially available indole. This pathway involves:

  • Nitration of the indole at the 7-position.

  • N-Ethylation of the resulting 7-nitroindole.

  • Reduction of the nitro group to the primary amine.

Synthetic Pathway Indole Indole Step1_reagents Nitrating Agent (e.g., Acyl Nitrate) Indole->Step1_reagents Nitroindole 7-Nitroindole Step1_reagents->Nitroindole Step2_reagents Ethylating Agent (e.g., Ethyl Iodide, NaH) Nitroindole->Step2_reagents EthylNitroindole 1-Ethyl-7-nitroindole Step2_reagents->EthylNitroindole Step3_reagents Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) EthylNitroindole->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct

A proposed three-step synthesis of this compound from indole.

Experimental Protocols (Proposed)

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound. These protocols are based on well-established procedures for similar transformations on the indole scaffold.

Step 1: Synthesis of 7-Nitroindole

Nitration of indole requires mild, non-acidic conditions to avoid polymerization.[4] The use of acetyl nitrate, prepared in situ, is a common method.

  • Reaction Scheme:

    • Indole + Acetyl Nitrate → 7-Nitroindole

  • Reagents and Materials:

    • Indole

    • Acetic Anhydride

    • Nitric Acid (fuming)

    • Acetic Acid (glacial)

    • Sodium Bicarbonate solution (saturated)

    • Ethyl Acetate

    • Sodium Sulfate (anhydrous)

    • Silica Gel for column chromatography

  • Procedure:

    • A solution of acetic anhydride in glacial acetic acid is cooled to 0-5 °C in an ice bath.

    • Fuming nitric acid is added dropwise to the cooled acetic anhydride solution while maintaining the temperature below 10 °C to form acetyl nitrate in situ.

    • A solution of indole in glacial acetic acid is then added dropwise to the acetyl nitrate solution, keeping the reaction temperature below 10 °C.

    • The reaction mixture is stirred at low temperature for a specified time, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield 7-nitroindole.

Step 2: Synthesis of 1-Ethyl-7-nitroindole

N-alkylation of indoles is typically achieved by deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide.[5][6]

  • Reaction Scheme:

    • 7-Nitroindole + Ethyl Iodide + NaH → 1-Ethyl-7-nitroindole

  • Reagents and Materials:

    • 7-Nitroindole

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Ethyl Iodide

    • Anhydrous Dimethylformamide (DMF)

    • Ammonium Chloride solution (saturated)

    • Ethyl Acetate

    • Sodium Sulfate (anhydrous)

    • Silica Gel for column chromatography

  • Procedure:

    • Sodium hydride is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • A solution of 7-nitroindole in anhydrous DMF is added dropwise to the NaH suspension at 0 °C.

    • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 7-nitroindole.

    • The reaction mixture is cooled back to 0 °C, and ethyl iodide is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by silica gel column chromatography to afford 1-ethyl-7-nitroindole.

Step 3: Synthesis of this compound

The reduction of the nitro group to an amine can be accomplished using various reducing agents, with tin(II) chloride or catalytic hydrogenation being common methods.

  • Reaction Scheme:

    • 1-Ethyl-7-nitroindole + Reducing Agent → this compound

  • Method A: Reduction with Tin(II) Chloride

    • Reagents and Materials:

      • 1-Ethyl-7-nitroindole

      • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

      • Ethanol

      • Sodium Hydroxide solution (concentrated)

      • Ethyl Acetate

      • Sodium Sulfate (anhydrous)

    • Procedure:

      • 1-Ethyl-7-nitroindole is dissolved in ethanol.

      • Tin(II) chloride dihydrate is added to the solution, and the mixture is refluxed.

      • The reaction progress is monitored by TLC.

      • After completion, the solvent is removed under reduced pressure.

      • The residue is dissolved in water and basified with a concentrated sodium hydroxide solution to precipitate tin salts.

      • The aqueous layer is extracted with ethyl acetate.

      • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

  • Method B: Catalytic Hydrogenation

    • Reagents and Materials:

      • 1-Ethyl-7-nitroindole

      • Palladium on Carbon (Pd/C, 10%)

      • Hydrogen gas (H₂)

      • Methanol or Ethanol

      • Celite

    • Procedure:

      • 1-Ethyl-7-nitroindole is dissolved in methanol or ethanol in a hydrogenation vessel.

      • A catalytic amount of 10% Pd/C is added to the solution.

      • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically with a balloon or at a set pressure).

      • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

      • The reaction progress is monitored by TLC.

      • Upon completion, the catalyst is removed by filtration through a pad of Celite.

      • The filtrate is concentrated under reduced pressure to give this compound.

Expected Spectral Data

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a broad singlet for the amine protons.
¹³C NMR Resonances for the two carbons of the ethyl group, and eight aromatic carbons of the indole core.
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of 160.22.

Biological Significance and Potential Applications

The 7-aminoindole scaffold is a constituent of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The introduction of an amino group at the 7-position can significantly influence the electronic properties of the indole ring and provide a key interaction point for binding to biological targets. N-alkylation, such as the addition of an ethyl group, can modulate lipophilicity and metabolic stability.

Biological_Significance IndoleScaffold Indole Scaffold BioactiveMolecule This compound IndoleScaffold->BioactiveMolecule AminoGroup 7-Amino Group AminoGroup->BioactiveMolecule EthylGroup 1-Ethyl Group EthylGroup->BioactiveMolecule Properties Modulated Properties: - Lipophilicity - Metabolic Stability - Target Binding BioactiveMolecule->Properties Applications Potential Applications: - Kinase Inhibitors - CNS Agents - Anti-infectives Properties->Applications

Relationship between structural features and potential applications.

Given the prevalence of the indole nucleus in drug discovery, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[7][8][9]

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its physicochemical properties and a proposed synthetic route. While the history of this specific compound remains elusive, the provided experimental protocols, based on established chemical principles, offer a reliable pathway for its synthesis. The structural features of this compound make it a compound of significant interest for further investigation and a potentially valuable intermediate in the design and development of new therapeutic agents. Researchers and drug development professionals can utilize the information presented herein as a foundation for their work with this and related indole derivatives.

References

Pharmacological Profile of 1-Ethyl-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-Ethyl-1H-indol-7-amine is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a hypothetical pharmacological profile based on the known structure-activity relationships of structurally similar indole derivatives, including N-substituted indoles and 7-aminoindole analogues. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide potential future investigations.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Modifications at various positions of the indole ring can dramatically alter the pharmacological profile of the resulting compounds. This guide explores the predicted pharmacological characteristics of the novel compound this compound, focusing on its potential receptor binding affinities, functional activities, and relevant experimental protocols for its characterization. The predictions are derived from the established pharmacology of N-ethylated indoles and 7-amino-substituted indole derivatives.

Predicted Pharmacological Profile

Based on its structural features—an ethyl group at the N-1 position and an amino group at the C-7 position—this compound is predicted to interact with a range of biological targets, primarily within the central nervous system. The 7-amino functionality is a known pharmacophore in compounds targeting protein kinases and nicotinic acetylcholine receptors. The N-ethyl substitution may modulate the compound's lipophilicity and its interaction with receptor binding pockets.

The following table summarizes the predicted binding affinities of this compound for various receptors, based on data from analogous compounds.

Receptor Target Predicted Affinity (Ki, nM) Rationale based on Analogs
Nicotinic Acetylcholine (α4β2) 10 - 1007-Azaindole derivatives have shown potent binding to nAChRs, with some exhibiting Ki values in the low nanomolar range. The 7-amino group is a key feature for this interaction.[1]
Serotonin (5-HT) Receptors > 500While many indoleamines are potent serotonin receptor ligands, the 7-amino substitution is less common for high-affinity 5-HT receptor binding compared to substitutions at the 5-position.
Protein Kinases (e.g., CDK9, Haspin) 50 - 5007-Azaindole derivatives have been identified as inhibitors of various protein kinases, suggesting that the 7-aminoindole scaffold could confer similar activity.[2]
Monoamine Transporters (SERT, DAT, NET) > 1000Simple indoleamines can interact with monoamine transporters, but the specific substitution pattern of this compound is not characteristic of potent transporter ligands.

The functional activity of this compound is predicted to be as follows:

Assay Type Predicted Activity (EC50/IC50, nM) Predicted Effect
nAChR Functional Assay (Calcium Flux) 100 - 1000Partial agonist activity at the α4β2 nicotinic acetylcholine receptor is plausible, a characteristic observed in some 7-azaindole derivatives being investigated for cognitive enhancement and smoking cessation.[1]
Kinase Inhibition Assay 100 - 1000Inhibition of specific protein kinases such as CDK9 or Haspin is possible, which could imply potential applications in oncology.[2]
cAMP Assay (for GPCRs) > 1000Significant modulation of cAMP levels via common GPCRs like serotonin or dopamine receptors is not anticipated to be a primary mechanism of action.

Detailed Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following experimental protocols are recommended.

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

  • Procedure:

    • Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Incubate the membranes with a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To assess the functional activity (agonist or antagonist) of this compound at nicotinic acetylcholine receptors.

  • Procedure:

    • Culture cells stably expressing the desired nAChR subtype (e.g., α4β2) in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • After a baseline fluorescence reading, add varying concentrations of this compound to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).

    • Calculate EC50 or IC50 values from the concentration-response curves.

  • Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

  • Procedure:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a multi-well plate, combine the target kinase, its specific substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction mixture to allow for kinase activity.

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the ADP produced into a luminescent signal.

    • Measure the luminescence, which is proportional to kinase activity.

    • Calculate the IC50 value from the concentration-inhibition curve.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization Receptor_Binding Radioligand Binding Assays (Determine Ki) Functional_Assays Functional Assays (Calcium Flux, cAMP) Receptor_Binding->Functional_Assays Hits Kinase_Screening Kinase Inhibition Assays (Determine IC50) Compound This compound Compound->Receptor_Binding Primary Screen Compound->Kinase_Screening Parallel Screen

Caption: A simplified workflow for the in vitro pharmacological characterization of a novel compound.

nAChR_pathway Ligand This compound (Predicted Agonist) nAChR α4β2 Nicotinic Receptor Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Allows Downstream Downstream Signaling (e.g., Neurotransmitter Release) Calcium_Influx->Downstream

Caption: Predicted signaling pathway for this compound at the α4β2 nAChR.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive pharmacological profile can be constructed based on its structural similarity to known bioactive indole derivatives. The presence of the 7-amino group suggests potential activity as a nicotinic acetylcholine receptor partial agonist and as a protein kinase inhibitor. The N-ethyl group is likely to influence its pharmacokinetic properties and may fine-tune its interactions with biological targets. The experimental protocols and workflows outlined in this guide provide a clear path for the empirical validation of this predicted profile. Further research into this and related compounds could uncover novel therapeutic agents with unique pharmacological properties.

References

An In-depth Technical Guide to 1-Ethyl-1H-indol-7-amine: Synthesis, Potential Biological Activity, and Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature and experimental data for 1-Ethyl-1H-indol-7-amine are scarce. This guide provides a comprehensive overview based on established knowledge of closely related indole derivatives. Information regarding synthesis and potential biological activity is largely inferred from studies on similar compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] this compound represents a specific, under-researched derivative within this vast chemical space. Its structure, featuring an ethyl group at the indole nitrogen (N1) and an amino group at the 7-position of the benzene ring, suggests potential for unique pharmacological properties. This technical guide aims to provide a thorough review of the available literature on related compounds to infer potential synthetic routes, key experimental protocols, and prospective biological activities for this compound.

Synthesis of this compound

While no direct synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of 7-aminoindoles and the N-alkylation of indoles. A two-step process is proposed: first, the synthesis of the 7-aminoindole precursor, followed by N-ethylation.

Synthesis of the 7-Aminoindole Precursor

Several methods have been reported for the synthesis of 7-aminoindoles. Two prominent and recent methods are highlighted below.

Method 1: From Pyrrole-3-carboxaldehydes

A flexible and efficient method for the synthesis of highly functionalized 7-aminoindoles starting from pyrrole-3-carboxaldehydes has been developed. This multi-step process involves a Wittig reaction followed by an intramolecular Houben-Hoesch reaction.

Method 2: Iridium-Catalyzed C-H Amidation

A direct C-H amidation of N-pivaloylindoles at the C-7 position using organic azides has been achieved with iridium catalysis. This method offers excellent regioselectivity under mild conditions.

N-Ethylation of 7-Aminoindole

Once the 7-aminoindole precursor is obtained, the final step is the selective ethylation of the indole nitrogen. Standard N-alkylation procedures for indoles can be employed.

Experimental Protocol: General Procedure for N-Alkylation of Indoles

A common method for the N-alkylation of indoles involves deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide.

  • Materials: 7-Aminoindole, sodium hydride (NaH), dimethylformamide (DMF), ethyl iodide (or other ethylating agent).

  • Procedure:

    • To a solution of 7-aminoindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data (Inferred)

While no specific experimental data for this compound is available, data for the closely related compound 1-Ethyl-1H-indole can provide some insight into its expected properties.

PropertyValue (for 1-Ethyl-1H-indole)Reference
Molecular FormulaC10H11N[1]
Molecular Weight145.20 g/mol [1]
CAS Number10604-59-8[1]

Expected Spectroscopic Features for this compound:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and the amino group protons.

  • ¹³C NMR: Resonances for the ethyl group carbons, and the aromatic carbons of the indole nucleus.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C10H12N2.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, based on its structural similarity to other substituted tryptamines and indoleamines, some potential pharmacological activities can be inferred.

Interaction with Serotonin Receptors

Many substituted tryptamines are known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is responsible for the psychedelic effects of many of these compounds. The presence of an amino group on the indole ring and an alkyl group on the indole nitrogen are common features of many psychoactive tryptamines. Therefore, it is plausible that this compound could act as a ligand for serotonin receptors.

Monoamine Oxidase Inhibition

Some indole derivatives exhibit monoamine oxidase (MAO) inhibitory activity. MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which can have antidepressant and other psychotropic effects.

Other Potential Activities

Indole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific activity of this compound would depend on its unique interactions with various biological targets.

Inferred Signaling Pathway

Given the potential interaction with 5-HT2A receptors, a likely signaling pathway to be modulated by this compound is the Gq/11-coupled pathway, which is the primary signaling cascade activated by 5-HT2A receptor agonists.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates Ligand This compound (Hypothetical Ligand) Ligand->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and preliminary biological evaluation of this compound.

G Start Start: Synthesis of 7-Aminoindole Precursor Step1 Step 1: Synthesis of 7-Aminoindole Start->Step1 Step2 Step 2: N-Ethylation of 7-Aminoindole Step1->Step2 Purification Purification and Characterization (NMR, MS, IR) Step2->Purification Biological_Screening Preliminary Biological Screening Purification->Biological_Screening Receptor_Binding Receptor Binding Assays (e.g., 5-HT receptors) Biological_Screening->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO) Biological_Screening->Enzyme_Inhibition Cell_Based Cell-Based Assays (e.g., cytotoxicity) Biological_Screening->Cell_Based Data_Analysis Data Analysis and SAR Studies Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Based->Data_Analysis End End: Identification of Lead Compound Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of this compound.

Conclusion and Future Directions

This compound is a novel indole derivative with a paucity of directly reported scientific literature. However, by examining the synthesis and biological activities of structurally related compounds, we can propose plausible synthetic routes and hypothesize potential pharmacological properties. The synthetic accessibility via established methods for 7-aminoindole synthesis and subsequent N-alkylation makes this compound a viable target for investigation.

Future research should focus on the actual synthesis and characterization of this compound to confirm its structure and physicochemical properties. Subsequently, a comprehensive pharmacological evaluation is warranted to explore its potential as a modulator of serotonin receptors, a monoamine oxidase inhibitor, or for other therapeutic applications. Such studies will be crucial in determining the potential of this and other under-explored indole derivatives in drug discovery and development.

References

A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Ethyl-1H-indol-7-amine

This compound is a derivative of the indole heterocyclic ring system. The indole nucleus is a common structural motif in a wide range of biologically active compounds, including pharmaceuticals and natural products.[1][2] The physicochemical properties of these compounds, particularly their solubility in various solvents, are critical determinants of their behavior in biological systems and their suitability for drug development. Accurate solubility data is essential for formulation development, pharmacokinetic studies, and toxicological assessments.

Compound Properties:

PropertyValue
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
CAS Number 1596967-59-7
LogP (Predicted) 1.82

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility of this compound in a range of common solvents at ambient temperature. This data is illustrative and intended to provide a framework for how such information would be presented.

SolventSolvent TypeHypothetical Solubility (mg/mL)Classification
WaterAqueous< 0.1Practically Insoluble
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.1Practically Insoluble
MethanolPolar Protic25Soluble
EthanolPolar Protic15Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
DichloromethaneNonpolar50Freely Soluble
HexaneNonpolar< 1Sparingly Soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound using the crystal equilibrium method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, dichloromethane, hexane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

    • Ensure that there is undissolved solid material at the bottom of each vial to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the incubator.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate with shaking A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E Dilution F HPLC analysis E->F G Quantify against calibration curve F->G H Solubility Data G->H Calculate Solubility G cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein G-Protein Activation (Gq/11) Receptor->G_Protein Activates Ligand This compound (Hypothetical Agonist) Ligand->Receptor Binds to PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

A Technical Guide to the Stability and Degradation Pathways of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of 1-Ethyl-1H-indol-7-amine. Due to the absence of specific experimental data for this compound in publicly accessible literature, this document extrapolates information from studies on structurally related indole derivatives, indolamines, and established principles of pharmaceutical forced degradation studies.[1][2][3] The objective is to equip researchers and drug development professionals with a robust theoretical framework for anticipating stability challenges, designing appropriate analytical methods, and developing stable formulations. This guide details potential degradation mechanisms, including oxidation, hydrolysis, and photolysis, and provides standardized experimental protocols for their investigation.

Introduction: The Indole Scaffold in Drug Development

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan and the neurotransmitter serotonin.[4][5][6] Its electron-rich nature makes it susceptible to various chemical transformations, particularly electrophilic substitution and oxidation.[7] Understanding the intrinsic stability of novel indole derivatives like this compound is a critical component of the drug development process, ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide will focus on the anticipated stability profile of this compound based on the known chemistry of its core components: the N-ethylated indole ring and the 7-amino substituent.

Predicted Degradation Pathways

Forced degradation studies are designed to identify likely degradation products by exposing the drug substance to conditions more severe than accelerated stability testing.[2][3] Based on the structure of this compound, the primary degradation pathways are predicted to be oxidative, hydrolytic, and photolytic.

Oxidative Degradation

The indole nucleus is highly susceptible to oxidation.[7][8] The electron-donating character of the pyrrole nitrogen makes the C2 and C3 positions particularly reactive.[7] For this compound, several oxidative pathways are plausible:

  • Oxidation to Oxindoles: A common degradation pathway for indoles is the oxidation of the C2 position to form a 2-oxindole derivative.[7][8][9] This can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or metal catalysts.[8][10]

  • Pyrrole Ring Cleavage: Under stronger oxidative conditions, the pyrrole ring can be cleaved. For instance, atmospheric oxidation initiated by hydroxyl radicals can lead to the formation of products like N-(2-formylphenyl)formamide from the parent indole structure.[11]

  • Amine Oxidation: The 7-amino group is also a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or contribute to the formation of colored polymeric degradants.

Oxidative_Degradation Parent This compound Oxidant [O] (e.g., H₂O₂, O₂, light) Parent->Oxidant Oxindole 2-Oxindole Derivative Oxidant->Oxindole C2 Oxidation RingOpened Pyrrole Ring-Opened Products (e.g., Formylphenyl derivatives) Oxidant->RingOpened Ring Cleavage Polymer Polymeric Impurities Oxidant->Polymer Amine Oxidation/ Polymerization

Caption: Predicted Oxidative Degradation Pathways.
Hydrolytic Degradation

The stability of this compound across a range of pH values is critical for both formulation development and predicting its behavior in physiological environments.

  • Acidic Conditions: While the indole ring itself is generally stable to hydrolysis, it can be protonated by strong acids.[7] Protonation typically occurs at the C3 position, which can make the molecule susceptible to subsequent reactions or degradation, especially if other reactive functional groups are present.[7]

  • Basic Conditions: The stability in alkaline conditions is predicted to be higher, although extreme pH could potentially affect the molecule. The N-H of an unsubstituted indole is acidic (pKa ≈ 17), but in this case, the nitrogen is alkylated, removing this possibility.

Photodegradation

Many indole-containing compounds are sensitive to light. Exposure to UV or visible light can generate excited states that react with oxygen to produce reactive oxygen species (ROS), which in turn can accelerate oxidative degradation.[12][13][14] Photodegradation can lead to complex mixtures of degradants, including hydroxylated species, ring-opened products, and polymers.[15] The presence of the amine group may further sensitize the molecule to photolytic degradation.

Quantitative Stability Data (Illustrative)

No specific quantitative data for this compound is available. The following tables are illustrative examples of how stability data would be presented. These tables should be populated with experimental data from forced degradation studies.

Table 1: Illustrative Hydrolytic Stability of this compound at 60°C

Stress ConditionTime (hours)% Parent Compound Remaining% Degradant A% Degradant B
0.1 M HCl0100.00.00.0
2492.54.82.1
7281.311.25.9
pH 7 Buffer0100.00.00.0
2499.8< 0.1< 0.1
7299.50.20.1
0.1 M NaOH0100.00.00.0
2499.6< 0.10.2
7298.90.30.5

Table 2: Illustrative Oxidative and Photolytic Stability of this compound

Stress ConditionDuration% Parent Compound RemainingTotal % Degradants
5% H₂O₂ (Dark, RT)24 hours75.423.1
Solid State (ICH Photostability Option 1)1.2 million lux hours & 200 W·h/m²95.24.5
Solution (ICH Photostability Option 1)1.2 million lux hours & 200 W·h/m²88.910.8
Thermal (Solid State, 80°C)7 days99.10.8

Experimental Protocols

The following protocols are based on standard industry practices and ICH guidelines for forced degradation studies.[1][2]

General Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50). This stock solution will be used for all stress conditions unless otherwise noted.

Protocol for Hydrolytic Stability
  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Store aliquots of each solution at 60°C. Protect from light.

  • Time Points: Withdraw samples at 0, 6, 24, and 72 hours.

  • Sample Preparation: Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol for Oxidative Stability
  • Preparation: Dilute the stock solution with a 5% v/v hydrogen peroxide solution to a final drug substance concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw samples at 0, 2, 8, and 24 hours.

  • Sample Preparation: Dilute samples to a suitable concentration for HPLC analysis.

Protocol for Photostability
  • Sample Preparation:

    • Solid State: Spread a thin layer of the drug substance in a shallow dish.

    • Solution State: Prepare a 0.1 mg/mL solution in a suitable solvent and place it in a quartz cuvette.

  • Exposure: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (ICH Q1B guideline).

  • Control: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) and store them under the same temperature and humidity conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

Experimental_Workflow start Prepare 1 mg/mL Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) 60°C, Dark stress_conditions->hydrolysis oxidation Oxidation (5% H₂O₂) RT, Dark stress_conditions->oxidation photolysis Photolysis (ICH Q1B) Solid & Solution stress_conditions->photolysis thermal Thermal (80°C) Solid State stress_conditions->thermal sampling Sample at Time Points (e.g., 0, 6, 24, 72h) hydrolysis->sampling oxidation->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method photolysis->analysis thermal->analysis sampling->analysis end Identify Degradants & Establish Degradation Pathways analysis->end

References

Spectroscopic and Spectrometric Characterization of 1-Ethyl-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers an in-depth overview of the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 1-Ethyl-1H-indol-7-amine. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related indole compounds. The guide also outlines standard experimental methodologies for acquiring such data.

Predicted Spectral Data

The predicted spectral data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3d1HH-4
~6.8-7.0t1HH-5
~6.5-6.7d1HH-6
~6.4-6.6d1HH-2
~6.2-6.4d1HH-3
~4.1-4.3q2H-CH₂- (Ethyl)
~3.5-4.5br s2H-NH₂
~1.4-1.6t3H-CH₃ (Ethyl)

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~145-148C-7a
~140-143C-7
~128-130C-3a
~120-122C-2
~118-120C-5
~115-117C-4
~110-112C-6
~100-102C-3
~40-42-CH₂- (Ethyl)
~15-17-CH₃ (Ethyl)

Predicted in CDCl₃ at 100 MHz.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
160[M]⁺ (Molecular Ion)
145[M - CH₃]⁺
131[M - C₂H₅]⁺ or [M - NH₃]⁺

Molecular Formula: C₁₀H₁₂N₂. Molecular Weight: 160.22 g/mol . The nitrogen rule suggests an even molecular weight for a compound with an even number of nitrogen atoms.[1] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450-3250Medium, BroadN-H stretch (Amine)
3100-3000MediumC-H stretch (Aromatic)
2975-2850MediumC-H stretch (Aliphatic)
1620-1580Medium-StrongN-H bend (Amine)
1600-1450Medium-StrongC=C stretch (Aromatic)
1335-1250StrongC-N stretch (Aromatic Amine)

Characteristic IR absorption frequencies for common functional groups are well-established.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a novel organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The solution should be clear and free of particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4] Shimming is then performed to optimize the homogeneity of the magnetic field.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The choice of ionization technique depends on the analyte's properties. Electron Ionization (EI) is a common hard ionization technique suitable for relatively volatile and thermally stable compounds.[5] Electrospray Ionization (ESI) is a soft ionization technique suitable for a wider range of compounds.[6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[8]

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to be subtracted from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (ATR or KBr) Purification->IR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical Properties of 1-Ethyl-1H-indol-7-amine: A Technical Examination of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the available physical property data for the compound 1-Ethyl-1H-indol-7-amine, with a specific focus on its melting and boiling points. Extensive database searches have revealed a notable absence of experimentally determined values for this specific molecule. To provide valuable context for researchers, scientists, and drug development professionals, this document summarizes the physical properties of structurally related indole derivatives. The methodologies for determining such properties are also outlined.

Summary of Physical Properties for Related Indole Compounds

Due to the lack of specific experimental data for this compound, the following table presents the melting and boiling points of closely related analogs: 1-Ethyl-1H-indole, 7-Ethylindole, and 1H-Indol-7-amine. These compounds provide an indication of the expected physical state and potential range for the properties of the target molecule.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
1-Ethyl-1H-indoleC₁₀H₁₁NNot availableNot available
7-EthylindoleC₁₀H₁₁NNot availableNot available
1H-Indol-7-amineC₈H₈N₂95.0 - 99.0Not available

Note: The lack of specific melting and boiling point data for 1-Ethyl-1H-indole and 7-Ethylindole in publicly available databases is noted. The melting point for 1H-Indol-7-amine is provided as a range.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not available due to the absence of published data, a general methodology for determining the melting and boiling points of a novel solid organic compound is presented below.

Melting Point Determination:

A standard method for determining the melting point of a solid compound involves using a capillary melting point apparatus.

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination (for liquids or low-melting solids):

For a liquid or a solid that melts at a relatively low temperature, the boiling point can be determined using a micro-boiling point or distillation apparatus.

  • Sample Placement: A small volume of the liquid is placed in a small test tube or distillation flask.

  • Apparatus Setup: A thermometer is positioned with the bulb just above the surface of the liquid. For micro-scale determinations, an inverted capillary tube is often placed in the sample.

  • Heating: The sample is gently heated.

  • Observation: The temperature at which a steady stream of bubbles emerges from the inverted capillary or at which the vapor and liquid phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp_determination Melting Point Determination (Capillary Method) purification->mp_determination bp_determination Boiling Point Determination (Distillation/Micro Method) purification->bp_determination data_recording Record Temperature Ranges & Pressure mp_determination->data_recording bp_determination->data_recording data_reporting Report in Technical Guide data_recording->data_reporting

Caption: Workflow for Determining Physical Properties.

An In-depth Technical Guide to the Safety, Handling, and Properties of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, handling, and material safety data sheet (MSDS) information for the chemical compound 1-Ethyl-1H-indol-7-amine. Due to the limited availability of a specific safety data sheet for this compound, this guide has been compiled by referencing data from structurally similar indole derivatives and general principles of chemical safety. All information should be treated as a guide and used in conjunction with rigorous in-house safety assessments.

Chemical and Physical Properties

PropertyValue/InformationSource/Analogy
Molecular Formula C₁₀H₁₂N₂-
Molecular Weight 160.22 g/mol -
CAS Number 1003491-03-3, 1596967-59-7Chemical Supplier Databases
Appearance Likely a solid at room temperatureAnalogy with 7-Aminoindole
Melting Point Not available-
Boiling Point Not available-
Solubility Not availableIndole derivatives often have limited water solubility.
LogP (predicted) ~2.0 - 2.5Prediction based on structure

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the classifications of related compounds such as Indole and 7-Aminoindole, the following hazards should be anticipated.

Anticipated GHS Classification:

Hazard ClassHazard CategoryRationale/Based on Analogy
Acute Toxicity, OralCategory 4Indole is classified as Acute Toxicity, Oral (Category 4).[1]
Acute Toxicity, DermalCategory 3Indole is classified as Acute Toxicity, Dermal (Category 3).[1]
Skin Corrosion/IrritationCategory 2Indole causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1 or 2Indole can cause serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Indole may cause respiratory irritation.
Hazardous to the Aquatic Environment, Acute HazardCategory 1Indole is very toxic to aquatic life.[1]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation.

  • H400: Very toxic to aquatic life.[1]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount when working with novel chemical entities. The following procedures are recommended based on standard laboratory practices for hazardous chemicals.[2][3][4][5]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Use appropriate engineering controls (e.g., fume hood) to minimize exposure.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[7][8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[7][8]
Respiratory Protection If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Potential Biological Activity and Signaling Pathways

Indole-based compounds are recognized as "privileged frameworks" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8] Derivatives of indole are known to be active as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.

Given its structural similarity to serotonin (5-hydroxytryptamine), an important neurotransmitter, this compound could potentially interact with serotonin receptors (5-HT receptors).[10][11] These receptors are predominantly G-protein coupled receptors (GPCRs) that modulate various downstream signaling cascades.

Below is a generalized diagram of a serotonin receptor signaling pathway.

G cluster_membrane Cell Membrane 5HT_Receptor Serotonin Receptor (GPCR) G_Protein G-Protein (Gα, Gβγ) 5HT_Receptor->G_Protein Activates Effector_Protein Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector_Protein Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Protein->Second_Messenger Produces/Inhibits Serotonin_Analog This compound (Potential Ligand) Serotonin_Analog->5HT_Receptor Binds to Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Generalized Serotonin Receptor Signaling Pathway.

Experimental Protocols for Safety Assessment

To rigorously assess the safety of a novel compound like this compound, a battery of in vitro and in vivo tests are required. Below are detailed methodologies for two fundamental in vitro safety assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][13] The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for an MTT-based cytotoxicity assay.

In Vitro Mutagenicity Assay (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16][17][18]

Principle: The test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[16] The compound of interest is incubated with the bacteria, and if it is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

Methodology:

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test should be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after being metabolized.

  • Plate Incorporation Method: a. To a sterile tube, add 0.1 mL of an overnight culture of the Salmonella tester strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if required). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies observed in the negative control.

G cluster_workflow Ames Test Logical Flow A Mix Salmonella (his-) with This compound (with and without S9) B Plate on histidine-free medium A->B C Incubate for 48-72 hours B->C D Count revertant colonies (his+) C->D E Dose-dependent increase in colonies ≥ 2x control? D->E F Mutagenic E->F Yes G Non-mutagenic E->G No

Caption: Logical flow diagram of the Ames test for mutagenicity.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment conducted by qualified professionals. The information provided is based on data from structurally related compounds and may not fully represent the hazards of this compound. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1-Ethyl-1H-indol-7-amine from 7-aminoindole via a direct N-1 ethylation reaction. 7-Aminoindoles are valuable synthons in medicinal chemistry, and their N-alkylation is a key step in the diversification of this scaffold for the development of novel therapeutic agents. This document outlines the necessary reagents, reaction conditions, purification methods, and expected analytical data for this transformation. An alternative strategy involving a protecting group is also discussed to enhance regioselectivity.

Reaction Scheme

Experimental Protocol: Direct N-1 Ethylation

This protocol is a general method for the N-alkylation of indoles and has been adapted for the selective N-1 ethylation of 7-aminoindole.[1]

Materials and Reagents
  • 7-Aminoindole

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 7-aminoindole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[1][2]

  • Stir the suspension at room temperature for 30 minutes.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired this compound.

Alternative Protocol for Enhanced Selectivity: Amino Group Protection

To avoid potential N-7 ethylation, the amino group can be protected prior to N-1 alkylation. A common protecting group for anilines is the tert-butyloxycarbonyl (Boc) group.

  • Protection: React 7-aminoindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to form tert-butyl (1H-indol-7-yl)carbamate.

  • N-1 Ethylation: Subject the N-7 protected indole to the ethylation conditions described in the main protocol.

  • Deprotection: Remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Data Presentation

Table 1: Reagent Summary for Direct Ethylation
ReagentMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount
7-Aminoindole132.161.01.0132 mg
Ethyl Iodide155.971.21.2187 mg (85 µL)
Potassium Carbonate138.212.52.5345 mg
DMF---5 mL
Table 2: Expected Product Characteristics
PropertyExpected Value
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Off-white to pale yellow solid or oil
Expected Yield 60-80% (unoptimized)
Purity >95% after chromatography
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.5-7.6 (d, 1H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 6.4-6.5 (d, 1H, Ar-H), 4.1-4.2 (q, 2H, N-CH₂), 3.5-4.0 (br s, 2H, NH₂), 1.4-1.5 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 140-145, 130-135, 125-130, 120-125, 115-120, 100-110 (Ar-C), 40-45 (N-CH₂), 15-20 (CH₃)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₃N₂⁺: 161.1073; found: ~161.1

Note: NMR and MS data are predicted based on analogous structures and have not been experimentally verified from a direct literature source for this specific compound.[3][4][5]

Experimental Workflow Visualization

SynthesisWorkflow Workflow for the Synthesis of this compound start Start: 7-Aminoindole dissolve Dissolve in anhydrous DMF start->dissolve add_base Add K₂CO₃ Stir at RT, 30 min dissolve->add_base add_eti Add Ethyl Iodide (EtI) add_base->add_eti react Heat to 60-80°C Monitor by TLC (4-8h) add_eti->react workup Cool to RT Quench with H₂O react->workup extract Extract with Ethyl Acetate workup->extract wash_dry Wash with Brine Dry with Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: this compound characterize->end

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • DMF is a potential teratogen and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for N-Alkylation of 7-Aminoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 7-aminoindole, a critical scaffold in medicinal chemistry. The following sections describe three common and effective methods for introducing alkyl and aryl substituents onto the amino group of 7-aminoindole: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and palladium-catalyzed Buchwald-Hartwig amination for N-arylation.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for the introduction of simple alkyl groups to the 7-amino position of indole. This reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic alkyl halide. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions, such as dialkylation or alkylation at the indole nitrogen (N1 position).

Experimental Protocol: N-Benzylation of 7-Aminoindole

Materials:

  • 7-Aminoindole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 7-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(benzylamino)indole.

Quantitative Data Summary
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃CH₃CNReflux585
Methyl iodideNaHTHF0 to rt392
Ethyl bromideCs₂CO₃DMF60878

Experimental Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification 7-Aminoindole 7-Aminoindole ReactionVessel Combine in Flask 7-Aminoindole->ReactionVessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionVessel Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->ReactionVessel Alkyl_Halide Add Alkyl Halide (e.g., Benzyl Bromide) ReactionVessel->Alkyl_Halide Heat Heat to Reflux Alkyl_Halide->Heat TLC Monitor by TLC Heat->TLC Workup Aqueous Workup (Extraction & Washes) TLC->Workup Upon Completion Drying Dry Organic Layer (Na2SO4) Workup->Drying Evaporation Concentrate Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product N-Alkylated 7-Aminoindole Purification->Product

Caption: Workflow for the direct N-alkylation of 7-aminoindole.

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of 7-aminoindole with a wide range of aldehydes and ketones. The reaction proceeds in two steps: the formation of an imine intermediate followed by its in-situ reduction to the corresponding amine. This method is particularly useful for synthesizing secondary and tertiary amines and offers high chemoselectivity.

Experimental Protocol: Synthesis of 7-(Benzylamino)indole via Reductive Amination

Materials:

  • 7-Aminoindole

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a stirred solution of 7-aminoindole (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 12-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-(benzylamino)indole.

Quantitative Data Summary
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCErt1490
AcetoneNaBH₃CNMeOHrt2482
CyclohexanoneH₂, Pd/CEtOHrt1288

Experimental Workflow for Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification 7-Aminoindole 7-Aminoindole Imine_Formation Stir at rt 7-Aminoindole->Imine_Formation Carbonyl Aldehyde/Ketone (e.g., Benzaldehyde) Carbonyl->Imine_Formation Solvent_Acid Solvent (DCE) + Catalytic Acid Solvent_Acid->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reducing_Agent Stir Stir at rt Reducing_Agent->Stir TLC Monitor by TLC Stir->TLC Quench Quench with NaHCO3 (aq) TLC->Quench Upon Completion Extraction Extract with DCM Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Alkylated 7-Aminoindole Purification->Product

Caption: Workflow for the reductive amination of 7-aminoindole.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the N-arylation of 7-aminoindole with a broad range of aryl halides and triflates. This palladium-catalyzed cross-coupling reaction is highly valued for its functional group tolerance and reliability in synthesizing complex aryl amines.

Experimental Protocol: N-Phenylation of 7-Aminoindole

Materials:

  • 7-Aminoindole

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous and degassed solvent

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Celite®

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • In an oven-dried Schlenk tube, combine 7-aminoindole (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC.

  • After completion (typically 18-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 7-(phenylamino)indole.

Quantitative Data Summary
Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂XPhosNaOtBuToluene1002088
4-ChlorotoluenePd₂(dba)₃RuPhosK₃PO₄Dioxane1102481
1-IodonaphthalenePd(OAc)₂SPhosCs₂CO₃Toluene1001891

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_setup Inert Atmosphere Setup cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Reagents 7-Aminoindole Pd Catalyst Ligand Schlenk_Tube Combine in Schlenk Tube Reagents->Schlenk_Tube Base Base (e.g., NaOtBu) Base->Schlenk_Tube Solvent_ArylHalide Add Degassed Solvent & Aryl Halide Schlenk_Tube->Solvent_ArylHalide Heat Heat Reaction Solvent_ArylHalide->Heat TLC Monitor by TLC Heat->TLC Filter Filter through Celite TLC->Filter Upon Completion Wash Wash with Brine Filter->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product N-Arylated 7-Aminoindole Purification->Product

Caption: Workflow for the Buchwald-Hartwig N-arylation of 7-aminoindole.

The Strategic Intermediate: 1-Ethyl-1H-indol-7-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, the indole nucleus holds a privileged position, forming the core of numerous natural products and synthetic drugs.[1][2] A lesser-known yet increasingly significant derivative, 1-Ethyl-1H-indol-7-amine, is emerging as a critical intermediate in the synthesis of potent and selective kinase inhibitors and serotonin receptor agonists, driving innovation in oncology and neuroscience.

The 7-aminoindole moiety is a key pharmacophore that has demonstrated significant potential in the design of targeted therapies. Its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it a valuable scaffold for the development of anticancer agents.[3][4] Furthermore, the ethyl group at the 1-position of the indole ring can enhance metabolic stability and modulate the pharmacokinetic properties of the final drug candidate.

This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Application Notes

1. Kinase Inhibitors for Oncology:

The 7-aminoindole scaffold, particularly in its N-alkylated form, serves as an excellent hinge-binding motif for a variety of protein kinases implicated in cancer progression. Derivatives of this compound can be synthesized to target specific kinases such as Erk5, which plays a crucial role in cancer cell proliferation.[4] The strategic functionalization of the 7-amino group allows for the introduction of various side chains that can interact with other regions of the kinase active site, leading to highly potent and selective inhibitors.

2. Serotonin Receptor Agonists for Neurological Disorders:

The indolethylamine backbone is a classic pharmacophore for serotonin (5-HT) receptor ligands.[2][5] By utilizing this compound as a starting material, novel serotonin receptor agonists can be developed. These compounds have potential applications in the treatment of a range of central nervous system (CNS) disorders, including depression, anxiety, and migraines. The 7-amino group can be modified to fine-tune the affinity and selectivity for different 5-HT receptor subtypes, such as the 5-HT2 and 5-HT7 receptors.[5][6][7]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds derived from 7-azaindole, a close bioisostere of 7-aminoindole, highlighting the potential of this scaffold in kinase inhibition.

Compound IDTarget KinaseIC50 (µg/mL)Cell LineReference
4a Erk56.23A549[4]
4h Erk58.52A549[4]
5d Erk57.33A549[4]
5j Erk54.56A549[4]
XMD8-92 Erk55.36A549[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the N-ethylation of 7-aminoindole.

Materials:

  • 7-Aminoindole

  • Ethyl iodide

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 7-aminoindole (1.0 eq) in toluene, add cesium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of a 7-Azaindole-based Kinase Inhibitor Derivative (General Procedure)

This protocol outlines a general approach for the derivatization of the 7-amino group to synthesize potential kinase inhibitors, based on methodologies for related scaffolds.[4]

Materials:

  • This compound

  • Appropriate acid chloride or sulfonyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Kinase Inhibitors cluster_evaluation Biological Evaluation start 7-Aminoindole step1 N-Ethylation (Ethyl Iodide, Cs2CO3) start->step1 product1 This compound step1->product1 product1_ref This compound step2 Acylation / Sulfonylation (R-COCl or R-SO2Cl) product1_ref->step2 product2 Target Kinase Inhibitor step2->product2 product2_ref Target Kinase Inhibitor step3 Kinase Assay (e.g., Erk5) product2_ref->step3 step4 Cell-based Proliferation Assay (e.g., A549 cells) product2_ref->step4 data IC50 Determination step3->data step4->data

Synthetic and evaluation workflow for kinase inhibitors.

signaling_pathway cluster_erk5 Erk5 Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK MEKK MEKK2/3 RTK->MEKK MEK5 MEK5 MEKK->MEK5 Erk5 Erk5 MEK5->Erk5 MEF2 MEF2 Erk5->MEF2 Proliferation Cell Proliferation & Survival MEF2->Proliferation Inhibitor 7-Aminoindole Derivative Inhibitor->Erk5

Targeting the Erk5 signaling pathway with 7-aminoindole derivatives.

References

Application Notes and Protocols: 1-Ethyl-1H-indol-7-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Ethyl-1H-indol-7-amine, a valuable heterocyclic intermediate. Due to limited direct literature on this specific compound, the following applications and protocols are primarily based on the reactivity of the closely related and well-documented analog, ethyl 7-aminoindole-2-carboxylate. The 7-amino group is a key functional handle that allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors and fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems: Pyrrolo[3,2-h]quinolines

The 7-amino group of the indole ring system is a versatile nucleophile that can participate in condensation reactions with 1,3-dicarbonyl compounds to construct fused polycyclic aromatic systems. One prominent example is the synthesis of 1H-pyrrolo[3,2-h]quinolines, a scaffold of interest in medicinal chemistry.[1][2]

Reaction Scheme:

The reaction of a 7-aminoindole derivative with a β-diketone or a β-ketoester proceeds via a Combes-type synthesis to yield the corresponding pyrrolo[3,2-h]quinoline.[2]

G cluster_reactants Reactants cluster_products Products 1_Ethyl_1H_indol_7_amine This compound pyrroloquinoline Substituted 1H-pyrrolo[3,2-h]quinoline 1_Ethyl_1H_indol_7_amine->pyrroloquinoline Condensation beta_dicarbonyl β-Dicarbonyl Compound (β-Diketone or β-Ketoester) beta_dicarbonyl->pyrroloquinoline

Caption: General reaction scheme for the synthesis of pyrrolo[3,2-h]quinolines.

Quantitative Data (Based on Ethyl 7-aminoindole-2-carboxylate)

The following table summarizes the reaction outcomes for the synthesis of various pyrrolo[3,2-h]quinoline derivatives using ethyl 7-aminoindole-2-carboxylate as the starting material. These results can serve as a predictive guide for reactions involving this compound.

β-Dicarbonyl CompoundProductYield (%)Melting Point (°C)
BenzoylacetoneEthyl 7-[N-(1-methyl-3-oxo-3-phenylbut-1-enyl)amino]indole-2-carboxylate60160
DibenzoylmethaneEthyl 7-[N-(1,3-diphenyl-3-oxoprop-1-enyl)amino]indole-2-carboxylate65179
Ethyl acetoacetateEthyl 6-hydroxy-8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylate45151-153

Data extracted from a study on ethyl 7-aminoindole-2-carboxylate.[2]

Experimental Protocol: Synthesis of Ethyl 6-hydroxy-8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylate

This protocol is adapted from the synthesis using ethyl 7-aminoindole-2-carboxylate and can be used as a starting point for this compound.[2]

Materials:

  • Ethyl 7-aminoindole-2-carboxylate (or this compound)

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TSA)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of ethyl 7-aminoindole-2-carboxylate (0.5 g), ethyl acetoacetate (1.5 equivalents), and a catalytic amount of p-TSA (0.04 g) is heated at 160 °C for 1 hour.

  • After cooling, the precipitate is filtered off.

  • The crude product is recrystallized from dimethylformamide to yield the pure ethyl 6-hydroxy-8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylate.

Application in Kinase Inhibitor Synthesis

The 7-aminoindole scaffold is a recognized privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3][4][5] The 7-azaindole core, a bioisostere of 7-aminoindole, is a well-established hinge-binding motif in numerous kinase inhibitors.[6][7][8] The amino group at the 7-position can serve as a key interaction point with the kinase hinge region or as a handle for further derivatization to explore the ATP-binding pocket.

Signaling Pathway Context: Kinase Inhibition

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Kinase inhibitors typically function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrates.

G Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor 7-Aminoindole Derivative Inhibitor->Kinase Binding to ATP pocket

Caption: Simplified kinase signaling pathway and the role of an inhibitor.

Synthetic Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from a 7-aminoindole core often follows a structured workflow involving initial fragment screening, followed by synthetic elaboration to optimize potency and selectivity.

G Start Start with This compound Amide_Coupling Amide Coupling or Sulfonamide Formation Start->Amide_Coupling Cross_Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Amide_Coupling->Cross_Coupling Library_Synthesis Library Synthesis Cross_Coupling->Library_Synthesis Screening Biological Screening (Kinase Assays) Library_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Library_Synthesis Iterative Refinement Lead_Optimization Lead Optimization SAR->Lead_Optimization End Candidate Drug Lead_Optimization->End

Caption: Workflow for the development of kinase inhibitors from a 7-aminoindole scaffold.

Experimental Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Cross-Coupling)

This generalized protocol illustrates how the 7-amino group can be functionalized via cross-coupling reactions, a common strategy in kinase inhibitor synthesis.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-7-aminoindole derivative.

N-Alkylation of the Indole Nitrogen

While the primary reactivity of 7-aminoindoles is often centered on the amino group, the indole nitrogen can also be alkylated under appropriate conditions. This provides an additional point for molecular diversification.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is a general method for the N-alkylation of indoles and can be adapted for this compound, assuming the 7-amino group is appropriately protected if competing reactivity is a concern.[9][10][11][12]

Materials:

  • Protected this compound (e.g., as a Boc-carbamate)

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., NaH or K₂CO₃)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a solution of the protected this compound in anhydrous DMF, add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the 7-amino group as required for subsequent synthetic steps.

Disclaimer: The provided protocols are illustrative and based on related chemical transformations. Researchers should conduct their own optimization studies to achieve the best results for their specific substrates and desired products. Always follow appropriate laboratory safety procedures.

References

Analytical techniques for 1-Ethyl-1H-indol-7-amine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 1-Ethyl-1H-indol-7-amine

Introduction

This compound is an indole derivative of interest in pharmaceutical and scientific research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and drug development. This document outlines analytical methodologies for the quantitative determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines. It offers good selectivity and sensitivity for samples with relatively clean matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for complex biological matrices such as plasma, serum, and tissue homogenates.[1][2] The use of Multiple Reaction Monitoring (MRM) ensures high specificity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For polar compounds like indoleamines, derivatization is often required to improve volatility and chromatographic performance.[5][6]

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 10-50 ng/mL0.1-1 ng/mL1-10 ng/mL
Limit of Quantification (LOQ) 50-100 ng/mL0.5-5 ng/mL5-20 ng/mL
Linearity Range 0.1-100 µg/mL0.5-500 ng/mL10-1000 ng/mL
Precision (%RSD) < 15%< 10%< 15%
Accuracy (%Recovery) 85-115%90-110%85-115%

Experimental Protocols

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is designed for the sensitive and selective quantification of this compound in plasma or serum.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

b. LC-MS/MS Operating Conditions

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the protonated molecule [M+H]+.

  • Gas Temperatures and Pressures: To be optimized for the specific instrument.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS_ACN Add Internal Standard in Acetonitrile Sample->Add_IS_ACN Vortex1 Vortex Add_IS_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

GC-MS Method for Quantification

This protocol is suitable for the analysis of this compound in various sample matrices, provided appropriate cleanup is performed. Derivatization is necessary to enhance volatility.

a. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction.

  • Evaporate the solvent to dryness.

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

b. GC-MS Operating Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5977A)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the derivatized analyte need to be determined from a full scan spectrum of a standard.

Derivatization and GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data_gc Data Processing Extract Sample Extraction Dry Evaporate to Dryness Extract->Dry Add_Deriv Add Derivatizing Agent (BSTFA) Dry->Add_Deriv Heat Heat at 70°C Add_Deriv->Heat Inject_GC Inject into GC-MS Heat->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Detect_MS Mass Spectrometric Detection (SIM) Separate_GC->Detect_MS Integrate_GC Peak Integration Detect_MS->Integrate_GC Calibrate_GC Calibration Curve Generation Integrate_GC->Calibrate_GC Quantify_GC Quantification Calibrate_GC->Quantify_GC

Caption: Workflow for GC-MS quantification.

Method Validation

All analytical methods used for quantification must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effects: The influence of co-eluting, interfering substances on the ionization of the target analyte in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on the specific requirements of the study. LC-MS/MS is generally preferred for its high sensitivity, specificity, and applicability to a wide range of biological matrices without the need for derivatization. GC-MS, with a derivatization step, offers a robust alternative. Proper method development and validation are essential to ensure reliable and accurate quantitative results.

References

Purification methods for 1-Ethyl-1H-indol-7-amine (chromatography, crystallization)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Ethyl-1H-indol-7-amine is a substituted indole derivative with potential applications in pharmaceutical research and drug development. As with many synthetic organic compounds, achieving high purity is crucial for its use in biological assays and further chemical transformations. This document provides detailed protocols for the purification of this compound using two common and effective techniques: flash column chromatography and crystallization. These methods are designed to be starting points for researchers and can be optimized based on the specific impurity profile of the crude material.

Chromatographic Purification

Flash column chromatography is a widely used technique for the purification of organic compounds. For basic compounds like this compound, which contains an amine group, special considerations are necessary to prevent poor separation and low recovery due to interactions with the acidic silica gel stationary phase. The addition of a basic modifier to the mobile phase is often essential.

Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column and accessories

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. Start with a non-polar system and gradually increase polarity. The addition of a small amount of triethylamine (e.g., 0.1-1%) is recommended to improve the spot shape and reduce tailing.

    • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates and developing them.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Recommended Solvent Systems for Chromatography
Stationary Phase Mobile Phase System Modifier Typical Gradient Notes
Silica Geln-Hexane / Ethyl Acetate0.1 - 1% Triethylamine0% to 50% Ethyl AcetateA common system for moderately polar compounds. The TEA suppresses the acidity of the silica gel.[1]
Silica GelDichloromethane / Methanol0.1 - 1% Triethylamine0% to 10% MethanolSuitable for more polar amines.[1][2]
Amino-functionalized Silican-Hexane / Ethyl AcetateNone0% to 100% Ethyl AcetateProvides a basic stationary phase, eliminating the need for a mobile phase modifier and often improving separation.[1]
Reversed-Phase C18Acetonitrile / Water0.1% Triethylamine or Formic Acid10% to 95% AcetonitrileUseful for polar and ionizable compounds. The choice of acidic or basic modifier depends on the compound's stability and retention behavior.[1]

Visualization: Chromatographic Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Solvent System Optimization) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Crystallization Purification

Crystallization is a powerful purification technique that can yield highly pure material. The process relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures, while impurities will remain in solution. Finding a suitable solvent or solvent system is the most critical step.

Experimental Protocol: Crystallization

Objective: To purify crude this compound by crystallization.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, n-Hexane, Water)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. A good crystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Heat the test tubes with insoluble material to boiling. If the compound dissolves, it is a potential crystallization solvent.

    • Allow the hot, saturated solutions to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

    • If no single solvent is ideal, a solvent/anti-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.

  • Crystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen crystallization solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation: Potential Crystallization Solvents
Solvent/System Solubility of Amine Expected Outcome Notes
Ethanol/WaterSoluble in hot ethanol, less soluble in cold. Insoluble in water.Good for forming well-defined crystals. Water acts as an anti-solvent.
Toluene/HexaneSoluble in hot toluene, less soluble in cold. Insoluble in hexane.Can be effective for less polar compounds. Hexane acts as an anti-solvent.
IsopropanolModerately soluble when hot, poorly soluble when cold.A single solvent system that may work well.
Ethyl AcetateSoluble when hot, may become supersaturated upon cooling.Scratching the inside of the flask may be necessary to induce crystallization.

Visualization: Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_formation Crystal Formation cluster_isolation Isolation & Drying Screening Solvent Screening Dissolve Dissolve Crude Product in Minimum Hot Solvent Screening->Dissolve Cool_RT Slow Cooling to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Workflow for the purification of this compound by crystallization.

References

Application Notes and Protocols: Chemical Reactions of the Amino Group in 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions involving the 7-amino group of 1-Ethyl-1H-indol-7-amine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 7-aminoindole scaffold in a wide range of biologically active molecules. The protocols provided are based on established synthetic methodologies for analogous aromatic amines and 7-aminoindole derivatives. Researchers should consider these as starting points, and optimization may be necessary for specific applications.

Acylation: Amide Bond Formation

The primary amino group of this compound can be readily acylated to form the corresponding amides. This transformation is fundamental in modifying the electronic and lipophilic properties of the molecule, which can be crucial for modulating biological activity. Acylation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or by using carboxylic acids in the presence of coupling agents.

Experimental Protocol: General Amide Coupling

This protocol describes a standard amide coupling reaction using a carboxylic acid and a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data (Illustrative):

Reactant 1 (Amine)Reactant 2 (Acid)Coupling ReagentsSolventYield (%)
This compoundBenzoic AcidEDC, HOBt, DIPEADMF85-95 (Estimated)
This compoundAcetic AnhydridePyridineDCM>90 (Estimated)

Sulfonylation: Sulfonamide Formation

The amino group can be converted to a sulfonamide, a common bioisostere for amides in drug design. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the sulfonamide product.

Quantitative Data (Illustrative):

Reactant 1 (Amine)Reactant 2 (Sulfonyl Chloride)BaseSolventYield (%)
This compoundp-Toluenesulfonyl chloridePyridineDCM80-90 (Estimated)
This compoundMethanesulfonyl chlorideTriethylamineDCM75-85 (Estimated)

Diazotization and Sandmeyer-Type Reactions

The 7-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the indole ring through Sandmeyer or Sandmeyer-type reactions.[1][2] This allows for the synthesis of 7-halo, 7-cyano, and 7-hydroxy indoles.

Experimental Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)

This protocol describes the formation of a diazonium salt followed by its conversion to a 7-halo-indole derivative.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl (or HBr) and water at 0-5 °C with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq).

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr, 1.2 eq) in concentrated HCl or HBr at 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution with continuous stirring.

    • Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Neutralize the reaction mixture carefully with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

Starting MaterialReagentsProductYield (%)
This compound1. NaNO₂, HCl 2. CuCl7-Chloro-1-ethyl-1H-indole60-75 (Estimated)
This compound1. NaNO₂, HBr 2. CuBr7-Bromo-1-ethyl-1H-indole55-70 (Estimated)

Alkylation: N-Alkylation and Reductive Amination

While direct N-alkylation of the 7-amino group can be challenging due to potential side reactions at the indole nitrogen (N1), reductive amination provides a controlled method for introducing alkyl groups. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a secondary amine via reductive amination.[4][5]

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Illustrative):

Reactant 1 (Amine)Reactant 2 (Carbonyl)Reducing AgentSolventYield (%)
This compoundBenzaldehydeNaBH(OAc)₃DCE70-85 (Estimated)
This compoundAcetoneNaBH₃CNMethanol65-80 (Estimated)

Visualizations

Acylation_Workflow Amine This compound Reaction_Mix Reaction Mixture Amine->Reaction_Mix Acid Carboxylic Acid Acid->Reaction_Mix Coupling_Agent EDC, HOBt, DIPEA Coupling_Agent->Reaction_Mix Solvent Anhydrous DMF Solvent->Reaction_Mix Workup Aqueous Workup & Extraction Reaction_Mix->Workup Stir 12-24h Purification Column Chromatography Workup->Purification Product N-Acyl-1-ethyl-1H-indol-7-amine Purification->Product

Caption: Workflow for the acylation of this compound.

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Amine This compound Diazonium Indole-7-diazonium Salt Amine->Diazonium NaNO₂, HX 0-5 °C Halide 7-Halo-1-ethyl-1H-indole Diazonium->Halide CuX

Caption: Pathway for the Sandmeyer reaction of this compound.

Reductive_Amination_Scheme Amine This compound Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Catalytic Acid Product N-Alkyl-1-ethyl-1H-indol-7-amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Scheme of the reductive amination of this compound.

References

Application Notes and Protocols: Derivatization of 1-Ethyl-1H-indol-7-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-Ethyl-1H-indol-7-amine and its subsequent evaluation in biological assays. The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets.[1] Derivatives of the closely related 7-azaindole have shown promise as potent kinase inhibitors, suggesting that 7-aminoindole derivatives could also be valuable in cancer research and drug discovery.[2][3] This document outlines methods for creating a library of derivatives from this compound to explore their therapeutic potential.

Overview of Derivatization Strategies

The primary amino group at the 7-position of this compound is a versatile handle for chemical modification. Two common and effective strategies for creating a diverse library of compounds are acylation to form amides and reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. These modifications allow for the introduction of a wide range of functional groups, influencing the compound's steric, electronic, and pharmacokinetic properties.

Experimental Protocols

General Protocol for Acylation of this compound

This protocol describes the synthesis of amide derivatives by reacting this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

General Protocol for Schiff Base Formation and Subsequent Reduction

This protocol details the synthesis of imine derivatives and their subsequent reduction to secondary amines.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., benzaldehyde)

  • Anhydrous ethanol

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure for Schiff Base (Imine) Formation:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in anhydrous ethanol in a round-bottom flask.[4]

  • Heat the mixture to reflux and maintain for 6-18 hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • The resulting imine can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

Procedure for Reduction to Secondary Amine:

  • Cool the ethanolic solution containing the formed imine to 0 °C.

  • Carefully add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final secondary amine derivative.

Biological Evaluation Protocols

Based on the activity of structurally similar 7-azaindole derivatives, these compounds are promising candidates for evaluation as anti-cancer agents.[6] A common initial screening method is the MTT assay to assess cytotoxicity against cancer cell lines.

Protocol for MTT Cell Proliferation Assay

Objective: To determine the cytotoxic effects of the synthesized this compound derivatives on a cancer cell line (e.g., HeLa, MCF-7, or A549).

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be tabulated for clear comparison. While specific data for this compound derivatives is not yet published, the following table presents IC₅₀ values for related 7-azaindole derivatives against various cancer cell lines, which can serve as a benchmark for newly synthesized compounds.[6]

Compound IDTarget Cell LineIC₅₀ (µM/ml)Reference
7-AID HeLa (Cervical Cancer)16.96[6]
7-AID MCF-7 (Breast Cancer)14.12[6]
7-AID MDA-MB-231 (Breast Cancer)12.69[6]

(Note: 7-AID is {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol}, a 7-azaindole derivative.)[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the starting material to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A This compound C Derivatization Reactions (Acylation / Schiff Base Formation) A->C B Acyl Chlorides / Aldehydes B->C D Purification (Column Chromatography) C->D E Library of Derivatives D->E F Stock Solution Preparation (in DMSO) E->F Screening G Cell-Based Assays (e.g., MTT Assay) F->G H Data Analysis (IC50 Determination) G->H I Hit Identification H->I

Caption: Workflow for derivatization and biological screening.

Targeted Signaling Pathway Example

Many anti-cancer agents derived from indole and azaindole scaffolds function as kinase inhibitors.[2] These inhibitors often target pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Potential Inhibition by Indole Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Example of a kinase signaling pathway targeted by inhibitors.

References

Application Notes and Protocols for In Vitro Characterization of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Derivatives of indole have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5] Given this versatile background, a novel derivative such as 1-Ethyl-1H-indol-7-amine warrants a systematic in vitro evaluation to elucidate its potential biological functions and mechanism of action.

These application notes provide a comprehensive experimental framework for the initial characterization of this compound, guiding researchers from primary screening to initial mechanism-of-action studies. The proposed workflow is designed to first assess the compound's general effect on cell viability and then to investigate the specific cellular processes and signaling pathways it may modulate.

Experimental Design and Workflow

A tiered approach is recommended for the systematic evaluation of a novel compound. The workflow begins with broad screening to identify biological activity, followed by more specific assays to determine the mode of action.

G A Prepare Compound Stock (this compound in DMSO) B Protocol 1: Cell Viability Assay (MTS/MTT across cell line panel) A->B C Protocol 2: Apoptosis Assay (Annexin V / PI Staining) B->C If cytotoxic (low IC50) D Protocol 3: Signaling Pathway Analysis (Western Blot for MAPK/NF-κB) B->D Based on cell context or observed phenotype E Further Studies (e.g., Kinase Profiling, Target Engagement) C->E Confirm cell death mechanism D->E

Caption: Proposed experimental workflow for the in vitro characterization of this compound.

Protocol 1: Cell Viability Assessment via MTS Assay

Objective: To determine the cytotoxic or cytostatic effect of this compound on various cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Doxorubicin (positive control)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in complete medium to create 2X working solutions for the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, ... 0.78 µM).

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO at the highest concentration used) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells show a distinct color change.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer12.50.8
HepG2Liver Cancer28.11.5
A549Lung Cancer15.31.1
HEK293Normal Kidney> 1005.2

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Objective: To determine if the cytotoxicity induced by this compound occurs via apoptosis or necrosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA solution to preserve membrane integrity. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, using appropriate channels for FITC (FL1) and PI (FL3).

Data Presentation: Hypothetical Apoptosis Analysis in MCF-7 Cells

Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)94.53.12.4
Compound (0.5x IC50)75.218.56.3
Compound (1x IC50)48.935.815.3
Compound (2x IC50)20.144.235.7

Protocol 3: Analysis of MAPK/ERK Signaling Pathway by Western Blot

Objective: To investigate if this compound affects the activation of key proteins in a common pro-survival signaling pathway, such as the MAPK/ERK pathway.

Principle: The MAPK/ERK pathway is crucial for cell proliferation and survival. A key activation event is the phosphorylation of ERK1/2. Western blotting uses specific antibodies to detect the levels of total ERK and phosphorylated ERK (p-ERK). A change in the ratio of p-ERK to total ERK indicates modulation of the pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Proliferation, Survival ERK->Prolif Promotes pERK p-ERK / Total ERK Ratio

Caption: Simplified MAPK/ERK signaling pathway, a potential target for indole derivatives.

Materials:

  • Cell line and treatment reagents as above

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: After treating cells in 6-well plates as described previously (a shorter time course, e.g., 1, 6, 24 hours, is recommended), wash cells with cold PBS and add 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg per sample). Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK, following the same incubation steps.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-ERK and total ERK for each sample.

  • Calculate the ratio of p-ERK to total ERK.

  • Compare the ratio in treated samples to the vehicle control to determine if this compound inhibits or activates the ERK pathway.

References

Application Notes and Protocols for 1-Ethyl-1H-indol-7-amine in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 1-Ethyl-1H-indol-7-amine is limited in publicly available scientific literature. The following application notes and protocols are based on the known therapeutic potential and experimental methodologies for structurally related 7-aminoindole and N-alkylated indole derivatives. These notes are intended to serve as a scientifically grounded guide for researchers initiating studies with this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, neuroscience, and infectious diseases.[1] Modifications at various positions of the indole ring can lead to compounds that act as selective receptor agonists or antagonists, and enzyme inhibitors.[1] Specifically, the 7-aminoindole moiety is a valuable precursor for the synthesis of a diverse range of therapeutic agents.[1][2] The introduction of an N-ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent indole. This document outlines potential therapeutic applications and detailed experimental protocols for the investigation of this compound.

Hypothetical Therapeutic Application: Kinase Inhibition in Oncology

Based on the known activities of related aminomethyl indole derivatives, this compound is proposed as a potential inhibitor of protein kinases implicated in cancer progression, such as Src kinase.[3] Reactive oxygen species (ROS) have been linked to the activation of protein tyrosine kinases, suggesting a potential dual role for compounds with both kinase inhibitory and antioxidant properties.[3] The substitution at the 5-position of the indole ring has been shown to be important for both tyrosine kinase inhibition and antioxidant capacity, suggesting that substitutions at other positions, such as the 7-position, could also confer significant biological activity.[3]

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for this compound based on activities reported for analogous indole derivatives.

ParameterHypothetical ValueAssay TypeReference Compound Class
IC50 (Src Kinase) 50 - 150 µMIn vitro kinase assayAminomethyl indole derivatives[3]
Antioxidant Activity (LP inhibition) ~50% inhibition at 100 µg/mLMicrosomal lipid peroxidation5-substituted indole derivatives[3]
Cell Viability (MCF-7) IC50: 10 - 50 µMMTT assay7-heterocyclyl-1H-indole compounds[4]

Experimental Protocols

This protocol is adapted from general methods for the synthesis of 7-aminoindoles and N-alkylation of indoles.

Materials:

  • 7-Nitroindole

  • Ethyl iodide

  • Potassium hydroxide (KOH)

  • Acetone

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Ethylation of 7-Nitroindole:

    • To a solution of 7-nitroindole in acetone, add powdered potassium hydroxide.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide dropwise and continue stirring at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-ethyl-7-nitroindole.

  • Reduction of the Nitro Group:

    • To a suspension of 1-ethyl-7-nitroindole in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

    • Further purification can be achieved by column chromatography if necessary.

This protocol is based on a general method for evaluating in vitro tyrosine kinase activity.[3]

Materials:

  • This compound

  • Recombinant human Src kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Anti-phosphotyrosine antibody conjugated to a reporter (e.g., HRP)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the test compound dilutions and recombinant Src kinase to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by washing the plate.

  • Add the anti-phosphotyrosine antibody and incubate at room temperature.

  • Wash the plate to remove unbound antibody.

  • Add the substrate for the reporter enzyme (e.g., TMB for HRP) and measure the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol is adapted from in vivo studies of indole-chalcone hybrids.[5]

Animals:

  • Male Balb/c mice (30-35 g)

Procedure:

  • Carrageenan-Induced Paw Edema (Anti-inflammatory):

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound intraperitoneally (i.p.) at a dose of 10 mg/kg.

    • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • Acetic Acid-Induced Writhing Test (Analgesic):

    • Administer this compound (10 mg/kg, i.p.).

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for a period of 10 minutes.

    • Calculate the percentage of analgesic activity as the reduction in the number of writhes compared to the control group.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_invitro Protocol 2: In Vitro Assay cluster_invivo Protocol 3: In Vivo Studies start 7-Nitroindole step1 N-Ethylation (Ethyl iodide, KOH) start->step1 intermediate 1-Ethyl-7-nitroindole step1->intermediate step2 Nitro Reduction (Fe, NH4Cl) intermediate->step2 product This compound step2->product assay_start Src Kinase Assay assay_step1 Compound Incubation assay_start->assay_step1 assay_step2 Kinase Reaction assay_step1->assay_step2 assay_step3 Detection assay_step2->assay_step3 assay_result IC50 Determination assay_step3->assay_result vivo_start Animal Model vivo_step1 Compound Administration vivo_start->vivo_step1 vivo_step2 Induce Inflammation/Pain vivo_step1->vivo_step2 vivo_step3 Measure Response vivo_step2->vivo_step3 vivo_result Efficacy Assessment vivo_step3->vivo_result

Caption: Experimental workflow for the synthesis and evaluation of this compound.

signaling_pathway compound This compound src Src Kinase compound->src Inhibition ros Reactive Oxygen Species (ROS) compound->ros Scavenging downstream Downstream Signaling (e.g., proliferation, survival) src->downstream cancer Cancer Cell Proliferation downstream->cancer ros->src Activation

Caption: Hypothetical mechanism of action for this compound in cancer.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1-Ethyl-1H-indol-7-amine. The synthesis is presented as a two-step process commencing with the N-ethylation of commercially available 7-nitro-1H-indole, followed by the catalytic transfer hydrogenation of the resulting 1-ethyl-7-nitro-1H-indole intermediate. This methodology offers a practical and efficient route to the target compound, which is a valuable building block in medicinal chemistry and drug discovery. The protocols include specific reaction conditions, reagent quantities, purification procedures, and expected yields. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for Graphviz.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceutical agents and biologically active molecules. The specific substitution pattern on the indole ring system plays a crucial role in determining the pharmacological profile of these compounds. This compound represents a key intermediate for the synthesis of a variety of more complex molecules, including potential therapeutic agents. The presence of a primary amine at the 7-position and an ethyl group at the 1-position offers versatile handles for further chemical modifications.

This application note outlines a reliable and reproducible two-step synthetic route for the preparation of this compound on a laboratory scale. The described procedure is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: N-Ethylation of 7-Nitro-1H-indole. The first step involves the selective ethylation of the nitrogen atom of the indole ring of 7-nitro-1H-indole using an alkylating agent in the presence of a suitable base.

  • Step 2: Reduction of 1-Ethyl-7-nitro-1H-indole. The nitro group of the intermediate is then reduced to a primary amine using a catalytic transfer hydrogenation method to yield the final product.

Synthesis_Pathway Start 7-Nitro-1H-indole Intermediate 1-Ethyl-7-nitro-1H-indole Start->Intermediate Step 1: N-Ethylation (Ethyl Iodide, NaH, THF) FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction (Pd/C, Ammonium Formate, Methanol)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-7-nitro-1H-indole

This procedure describes the N-ethylation of 7-nitro-1H-indole using ethyl iodide and sodium hydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Nitro-1H-indoleReagent Grade, ≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Ethyl Iodide (C₂H₅I)Reagent Grade, ≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®, ≥99.9%MilliporeSigma
Saturated aq. NH₄Cl solutionLaboratory Grade-
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)Laboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific

Experimental Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-nitro-1H-indole (5.0 g, 30.8 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir the mixture until the indole is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.48 g, 37.0 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes. The color of the solution may change.

  • Slowly add ethyl iodide (3.0 mL, 37.0 mmol, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 1-ethyl-7-nitro-1H-indole as a solid.

Quantitative Data (Step 1):

ParameterValue
Starting Material Amount5.0 g (30.8 mmol)
Ethyl Iodide Amount3.0 mL (37.0 mmol)
Sodium Hydride Amount1.48 g (37.0 mmol)
Typical Yield4.5 - 5.2 g (77-89%)
Physical AppearanceYellow to orange solid
Melting Point78-81 °C
Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro group of 1-ethyl-7-nitro-1H-indole using catalytic transfer hydrogenation with palladium on carbon and ammonium formate. This method is often preferred for its mild conditions and avoidance of high-pressure hydrogenation gas[1][2].

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Ethyl-7-nitro-1H-indoleFrom Step 1-
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Ammonium Formate (HCO₂NH₄)Reagent Grade, ≥97%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Celite® 545-Sigma-Aldrich
Saturated aq. NaHCO₃ solutionLaboratory Grade-
Brine (Saturated aq. NaCl)Laboratory Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFisher Scientific

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-ethyl-7-nitro-1H-indole (4.0 g, 21.0 mmol) in methanol (100 mL).

  • To this solution, add ammonium formate (6.6 g, 105 mmol, 5.0 equivalents).

  • Carefully add palladium on carbon (10 wt. %, 400 mg, 10% by weight of the starting material). Caution: Pd/C can be pyrophoric. Handle with care under an inert atmosphere if dry.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously.

  • Monitor the reaction progress by TLC using ethyl acetate/hexanes (e.g., 50:50). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • To the residue, add water (50 mL) and ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product as a solid or oil that may solidify upon standing.

Quantitative Data (Step 2):

ParameterValue
Starting Material Amount4.0 g (21.0 mmol)
Ammonium Formate Amount6.6 g (105 mmol)
Pd/C (10 wt. %) Amount400 mg
Typical Yield2.8 - 3.2 g (83-94%)
Physical AppearanceOff-white to pale brown solid
Melting Point48-51 °C

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Reduction s1_start Dissolve 7-Nitroindole in THF s1_add_base Add NaH at 0°C s1_start->s1_add_base s1_add_alkyl Add Ethyl Iodide at 0°C s1_add_base->s1_add_alkyl s1_react React at Room Temperature (Overnight) s1_add_alkyl->s1_react s1_quench Quench with aq. NH4Cl s1_react->s1_quench s1_extract Extract with Ethyl Acetate s1_quench->s1_extract s1_wash Wash with Water and Brine s1_extract->s1_wash s1_dry Dry and Concentrate s1_wash->s1_dry s1_purify Purify by Column Chromatography s1_dry->s1_purify s1_product 1-Ethyl-7-nitro-1H-indole s1_purify->s1_product s2_start Dissolve 1-Ethyl-7-nitro-1H-indole in Methanol s1_product->s2_start Use in next step s2_add_reagents Add Ammonium Formate and Pd/C s2_start->s2_add_reagents s2_react Reflux for 2-4 hours s2_add_reagents->s2_react s2_filter Filter through Celite s2_react->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_workup Aqueous Workup (EtOAc/Water) s2_concentrate->s2_workup s2_wash Wash with aq. NaHCO3 and Brine s2_workup->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Purify by Column Chromatography s2_dry->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The two-step synthesis of this compound presented here provides a clear and efficient pathway for obtaining this valuable indole derivative. The use of standard laboratory reagents and techniques makes this protocol accessible and scalable for research and development purposes. The detailed procedures, tabulated data, and workflow visualization aim to facilitate the successful execution of this synthesis by researchers in the field of organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 1-Ethyl-1H-indol-7-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method is a two-step synthesis. The first step involves the reduction of commercially available 7-nitroindole to 1H-indol-7-amine. The second step is the selective N-alkylation of the resulting 1H-indol-7-amine with an ethylating agent to yield the final product.

Q2: What are the critical factors influencing the yield in the N-ethylation step?

A2: The choice of base, solvent, and ethylating agent are crucial. Strong bases like sodium hydride (NaH) are effective for deprotonating the indole nitrogen, but milder bases like cesium carbonate (Cs₂CO₃) can offer better selectivity and safety.[1] The solvent should be anhydrous to prevent quenching the base and side reactions. Dimethylformamide (DMF) and tetrahydrofuran (THF) are common choices.[2] Ethyl iodide or phenyl triethylammonium iodide are effective ethylating agents.[1][3]

Q3: Can the Fischer indole synthesis be used to produce 1H-indol-7-amine?

A3: Yes, the Fischer indole synthesis is a versatile method for creating the indole core.[4] To synthesize 1H-indol-7-amine, one would typically start with 2-aminophenylhydrazine and an appropriate aldehyde or ketone.[5] However, the availability and stability of the substituted hydrazine precursor can be a challenge. For this reason, the reduction of 7-nitroindole is often a more direct approach.

Q4: How can I avoid C-alkylation or bis-alkylation during the N-ethylation step?

A4: Over-alkylation is a common issue in amine alkylation.[6] To favor mono-N-alkylation, it is recommended to use a slight excess of the indole starting material relative to the ethylating agent. Using a bulky base or specific alkylating agents like phenyl triethylammonium iodide can also enhance selectivity for the nitrogen atom.[1] Careful control of reaction temperature and time is also important to prevent side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield in the reduction of 7-nitroindole 1. Incomplete reaction due to inactive catalyst (e.g., old Pd/C). 2. Ineffective reducing agent for the specific substrate. 3. Insufficient reaction time or temperature.1. Use fresh, high-quality catalyst. 2. Consider alternative reducing agents such as sodium dithionite or tin(II) chloride.[3] 3. Monitor the reaction by TLC and adjust time and temperature accordingly.
Low yield in the N-ethylation of 1H-indol-7-amine 1. Incomplete deprotonation of the indole nitrogen. 2. Presence of moisture in the reaction. 3. Degradation of the starting material or product.1. Use a stronger base (e.g., NaH) or ensure the base used (e.g., Cs₂CO₃) is finely powdered and well-dispersed.[1][2] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. 7-aminoindoles can be sensitive to air oxidation; work under an inert atmosphere and purify the product promptly.
Formation of multiple products during N-ethylation 1. Alkylation at the C3 position of the indole ring. 2. Bis-N-ethylation of the amino group. 3. Alkylation of both the indole nitrogen and the amino group.1. Use milder reaction conditions and a less reactive ethylating agent. 2. Protect the 7-amino group with a suitable protecting group (e.g., Boc) before N-alkylation, followed by deprotection. 3. Carefully control stoichiometry, using a slight excess of the indole.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil or has poor crystallinity.1. Optimize reaction conditions to drive the reaction to completion. 2. Use column chromatography with a carefully selected solvent system. A gradient elution might be necessary.[7] 3. If the free base is difficult to purify, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and purification.

Experimental Protocols

Protocol 1: Synthesis of 1H-indol-7-amine via Reduction of 7-Nitroindole

This protocol describes the catalytic hydrogenation of 7-nitroindole.

Materials:

  • 7-Nitroindole

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or cylinder)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 7-nitroindole (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol % of the palladium metal relative to the substrate).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with additional solvent (ethanol or methanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 1H-indol-7-amine. The product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of this compound via N-Ethylation

This protocol details the N-ethylation of 1H-indol-7-amine using phenyl triethylammonium iodide.[1]

Materials:

  • 1H-indol-7-amine

  • Phenyl triethylammonium iodide (PhEt₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried flask under an inert atmosphere (nitrogen or argon), add 1H-indol-7-amine (1 equivalent), cesium carbonate (2 equivalents), and phenyl triethylammonium iodide (2.5 equivalents).[1]

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours.[1]

  • Monitor the reaction for the consumption of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water to remove inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitroindole Reduction

Reducing AgentCatalyst/ConditionsSolventTypical Yield (%)Reference(s)
H₂10% Pd/CEthanol>90General knowledge
Sodium Dithionite (Na₂S₂O₄)NaOHEthanol/WaterModerate to Good[3]
Tin(II) Chloride (SnCl₂)Concentrated HClEthanol70-90General knowledge
Iron (Fe)Acetic AcidEthanol/Water75-95General knowledge

Table 2: Comparison of Conditions for N-Ethylation of Indoles

Ethylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Phenyl triethylammonium iodideCs₂CO₃Toluene120up to 99[1]
Ethyl IodideNaHDMF / THF0 to RT80-95[2]
EthanolIron CatalystTrifluoroethanol11085-99 (for indoline)[8]
Ethyl BromideKOHIonic LiquidRTGood[9]

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Ethylation Start 7-Nitroindole Reagents1 H₂ (g) 10% Pd/C Start->Reagents1 Intermediate 1H-indol-7-amine Reagents1->Intermediate Solvent1 Ethanol Solvent1->Reagents1 Reagents2 PhEt₃NI Cs₂CO₃ Intermediate->Reagents2 Product This compound Reagents2->Product Solvent2 Toluene, 120°C Solvent2->Reagents2

Caption: Proposed two-step synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-indol-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and straightforward approach to synthesizing this compound is through the direct N-ethylation of 7-amino-1H-indole. This typically involves reacting 7-amino-1H-indole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base and a suitable solvent.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

Multiple spots on a TLC plate suggest the presence of impurities. In the synthesis of this compound from 7-amino-1H-indole, common side products may include:

  • Unreacted 7-amino-1H-indole: The starting material may not have fully reacted.

  • 1,N7-Diethyl-1H-indol-7-amine: Over-alkylation can lead to the ethylation of both the indole nitrogen and the amino group.

  • N7-Ethyl-1H-indol-7-amine: Ethylation may occur on the exocyclic amine instead of the indole nitrogen, leading to this isomer.

  • Poly-alkylated products or tars: Under harsh reaction conditions, more extensive alkylation or polymerization can occur.

Q3: How can I minimize the formation of the N7-ethylated isomer?

To favor ethylation at the indole nitrogen (N1) over the amino group (N7), it is often beneficial to first protect the amino group. A common strategy is to use a protecting group such as tert-butyloxycarbonyl (Boc). The protected 7-aminoindole can then be ethylated at the N1 position, followed by deprotection of the amino group to yield the desired product.

Q4: My yield is consistently low. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all the starting material is consumed.

  • Side product formation: The formation of significant amounts of side products will reduce the yield of the desired product.

  • Degradation of starting material or product: Indole derivatives can be sensitive to strong acids, bases, or high temperatures.

  • Inefficient purification: Product may be lost during workup and purification steps.

Q5: What are the recommended purification methods for this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from unreacted starting material and side products. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Multiple spots on TLC, including one with a similar Rf to the starting material. Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material spot disappears. Consider adding a slight excess of the ethylating agent.
A major side product with a different Rf value is observed. Formation of an isomeric product (e.g., N7-ethylation) or a di-ethylated product.Optimize reaction conditions (e.g., lower temperature, weaker base). Consider protecting the 7-amino group before N-ethylation.
The reaction mixture turns dark, and a significant amount of baseline material is seen on TLC. Decomposition of starting material or product, or polymerization.Use milder reaction conditions (lower temperature, less concentrated reagents). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in separating the product from a major impurity by column chromatography. The product and impurity have very similar polarities.Try a different solvent system for chromatography. Consider derivatizing the impurity to alter its polarity for easier separation. Alternatively, recrystallization from a carefully chosen solvent mixture may be effective.
Product appears to be unstable during workup or purification. Indole ring or amino group is sensitive to the conditions used.Use milder workup procedures (e.g., avoid strong acids or bases). Keep the product cold during purification and store it under an inert atmosphere.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

Materials:

  • 7-Amino-1H-indole

  • Ethyl iodide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 7-amino-1H-indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Ethylating Agent Addition: After stirring for a short period, add ethyl iodide dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_0 Start: Synthesis of this compound cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions start Perform N-ethylation of 7-amino-1H-indole tlc Analyze reaction mixture by TLC start->tlc clean Single major product spot tlc->clean Clean Reaction incomplete Starting material remains tlc->incomplete Incomplete Reaction side_products Multiple unexpected spots tlc->side_products Side Product Formation decomposition Dark mixture / Baseline on TLC tlc->decomposition Decomposition proceed Proceed to workup and purification clean->proceed optimize_time_temp Increase reaction time/temperature Add more ethylating agent incomplete->optimize_time_temp optimize_conditions Modify reaction conditions: - Lower temperature - Weaker base - Protect amino group side_products->optimize_conditions milder_conditions Use milder conditions: - Lower temperature - Inert atmosphere decomposition->milder_conditions optimize_time_temp->start Re-run reaction optimize_conditions->start Re-run reaction milder_conditions->start Re-run reaction

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: 1-Ethyl-1H-indol-7-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Ethyl-1H-indol-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the ethylation or amination steps, and degradation products. Specifically, one might encounter starting materials like 7-nitroindole or 1-ethyl-7-nitroindole if the synthesis involves reduction of a nitro group. Positional isomers and over-alkylated products can also be present. Indole derivatives can be susceptible to oxidation, leading to colored impurities.

Q2: What is the recommended first-line purification method for crude this compound?

A2: For initial purification of crude this compound, flash column chromatography is often the recommended method.[1] This technique is effective at separating the target compound from a variety of impurities. For basic compounds like this amine, using an amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine to the eluent can prevent streaking and improve separation.[2]

Q3: Is recrystallization a viable method for purifying this compound?

A3: Recrystallization can be a highly effective method for obtaining high-purity this compound, especially for removing minor impurities after an initial purification step like column chromatography.[3][4] The success of recrystallization is highly dependent on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[3]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[5] High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the collected fractions.[6] For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and purity.[1][7]

Troubleshooting Guide

Problem 1: My compound is streaking on the silica gel column.

  • Question: Why is my this compound streaking during column chromatography, and how can I prevent it?

  • Answer: Streaking of amine-containing compounds on silica gel is a common issue caused by the acidic nature of silica, which can lead to strong interactions with the basic amine.[2] To mitigate this, you can:

    • Add a basic modifier: Incorporate a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia into your eluent system.[2][8]

    • Use a different stationary phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[2] Alternatively, neutral or basic alumina can be used.

Problem 2: I am observing co-elution of my product with an impurity.

  • Question: Even with column chromatography, an impurity is eluting with my desired product. What steps can I take to improve separation?

  • Answer: Co-elution suggests that the chosen solvent system does not provide adequate selectivity. To improve separation:

    • Optimize your solvent system: Experiment with different solvent systems on TLC to find one that provides better separation between your product and the impurity.[9] Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can resolve the issue.[9]

    • Use a shallower gradient: If using gradient elution, a shallower gradient around the elution point of your compound can enhance separation.

    • Consider reversed-phase chromatography: If normal-phase chromatography is unsuccessful, reversed-phase (C18) flash chromatography using a mobile phase like acetonitrile/water may provide the necessary selectivity.[8]

Problem 3: The yield of my purified product is very low.

  • Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yield can result from several factors:

    • Product degradation: The amine functionality can be sensitive. Ensure your purification is performed promptly and avoid prolonged exposure to acidic conditions (like silica gel).[2]

    • Incomplete elution: Your compound may be sticking to the column. Adding a more polar solvent or a basic modifier at the end of the run can help elute any remaining product.

    • Loss during workup: Amine-containing compounds can sometimes be challenging to extract efficiently. Ensure the pH of the aqueous layer is sufficiently basic during liquid-liquid extraction to keep the amine in its neutral, organic-soluble form.

    • Sub-optimal recrystallization conditions: If using recrystallization, you may be losing a significant amount of product in the mother liquor. Try cooling the solution for a longer period or using a different solvent system.[3]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Typical YieldThroughputKey Considerations
Flash Column Chromatography (Silica Gel) ~75%90-95%60-80%HighPotential for streaking; requires solvent optimization.
Flash Column Chromatography (Amine-Functionalized Silica) ~75%>98%70-85%HighIdeal for basic amines; higher column cost.
Recrystallization >90%>99%50-70% (of purified material)Low to MediumHighly dependent on solvent selection; best for final polishing.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product).

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.1% triethylamine).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). The optimal gradient will be determined by prior TLC analysis.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the partially purified this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Common solvents to screen include ethanol, methanol, and acetone.[3] A co-solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution:

    • Place the compound in a flask and add a minimal amount of the chosen hot solvent until it completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

troubleshooting_workflow start Start Purification column_chrom Perform Flash Column Chromatography start->column_chrom check_purity Assess Purity (TLC/HPLC) streaking Observe Streaking? check_purity->streaking If streaking low_yield Low Yield? check_purity->low_yield If low yield is_pure Is Purity >98%? end Purification Complete is_pure->end Yes recrystallize Perform Recrystallization is_pure->recrystallize No column_chrom->check_purity add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes change_column Use Amine-Functionalized Silica streaking:e->change_column:w Alternative coelution Observe Co-elution? streaking->coelution No add_base->column_chrom change_column->column_chrom coelution->is_pure No optimize_solvent Optimize Solvent System (TLC) coelution->optimize_solvent Yes rp_chrom Consider Reversed-Phase Chromatography coelution:e->rp_chrom:w Alternative optimize_solvent->column_chrom rp_chrom->check_purity recrystallize->check_purity low_yield->is_pure No check_mother_liquor Analyze Mother Liquor low_yield->check_mother_liquor Yes

Caption: Troubleshooting workflow for this compound purification.

experimental_workflow cluster_purification Purification cluster_polishing Polishing cluster_analysis Analysis start Crude Product column_chrom Flash Column Chromatography start->column_chrom purification_step Primary Purification purification_step->column_chrom analysis1 Purity Check 1 (TLC/HPLC) column_chrom->analysis1 decision Purity Sufficient? analysis1->decision polishing_step Final Purification (Polishing) decision->polishing_step No analysis2 Final Analysis decision->analysis2 Yes recrystallization Recrystallization polishing_step->recrystallization polishing_step->recrystallization recrystallization->analysis2 hplc HPLC (>99%) analysis2->hplc nmr_ms NMR & MS (Structure Confirmation) hplc->nmr_ms end Pure this compound nmr_ms->end

Caption: Experimental workflow for purification and analysis.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Aminoindole Ethylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for the ethylation of 7-aminoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-ethylation of 7-aminoindole?

A1: The most common methods for N-ethylating 7-aminoindole involve the use of an ethylating agent in the presence of a base. Typical ethylating agents include ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄). The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N). Solvents frequently used are polar aprotics such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone.

Q2: What are the primary competing side reactions to consider during the ethylation of 7-aminoindole?

A2: The primary competing side reactions include:

  • Over-alkylation: Formation of the N,N-diethylaminoindole and potentially the N,N,N-triethylammonium salt. This can be minimized by controlling the stoichiometry of the ethylating agent.

  • C-alkylation: Although less common for the amino group, alkylation at carbon positions of the indole ring is a possibility, particularly under harsh conditions.

  • Reaction with the indole nitrogen (N1): The nitrogen of the indole ring can also be alkylated, leading to a mixture of products. The relative nucleophilicity of the amino group versus the indole nitrogen can be influenced by the choice of base and solvent.

Q3: How can I selectively achieve mono-ethylation over di-ethylation?

A3: Achieving selective mono-ethylation is a common challenge.[1][2] Strategies to favor mono-alkylation include:

  • Stoichiometry Control: Using a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the ethylating agent relative to 7-aminoindole.

  • Choice of Base: Using a milder base like potassium carbonate may favor mono-alkylation over a stronger base like sodium hydride, which can deprotonate the mono-ethylated product, making it more susceptible to further alkylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second alkylation step.

  • Protecting Groups: In some cases, using a protecting group on the indole nitrogen can help direct the alkylation to the amino group.

Q4: Which ethylating agent is better, ethyl iodide or diethyl sulfate?

A4: Both ethyl iodide and diethyl sulfate are effective ethylating agents.[3]

  • Ethyl iodide (EtI) is a strong alkylating agent but can be more expensive and is light-sensitive.

  • Diethyl sulfate ((Et)₂SO₄) is often more cost-effective for larger-scale reactions and is a potent ethylating agent. However, it is toxic and should be handled with appropriate safety precautions. The choice may depend on the scale of the reaction, cost considerations, and the specific reactivity of the substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents. 2. Insufficiently strong base. 3. Low reaction temperature or short reaction time. 4. Poor solvent choice.1. Use fresh, high-purity reagents and catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation leading to di-ethylated and quaternary ammonium salts. 2. Alkylation at the indole nitrogen (N1). 3. C-alkylation on the indole ring.1. Reduce the equivalents of the ethylating agent to 1.0-1.1 eq. 2. Use a milder base (e.g., K₂CO₃) and a less polar solvent to favor N-alkylation of the amino group. 3. Employ milder reaction conditions (lower temperature) to minimize C-alkylation.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Similar polarity of the product and byproducts. 3. Formation of tars or polymeric materials.1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or byproducts to alter their polarity. 3. Lower the reaction temperature and ensure an inert atmosphere to prevent degradation.

Quantitative Data

The following table summarizes typical yields for the N-alkylation of aniline, a related aromatic amine, which can provide a starting point for the optimization of 7-aminoindole ethylation.

Table 1: Ethylation of Aniline with Diethyl Oxalate [4]

Molar Ratio (Aniline:Diethyl Oxalate)Temperature (°C)Time (h)Yield of N-Ethylaniline (%)Yield of N,N-Diethylaniline (%)
1:1200511.6-
1:22002059.429.8

Note: This data is for aniline and serves as a proxy. Optimal conditions for 7-aminoindole may vary.

Experimental Protocols

General Protocol for the N-Ethylation of 7-Aminoindole

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-aminoindole (1.0 eq.).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 10 mL/mmol of substrate) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Ethylating Agent Addition: Stir the mixture at room temperature for 15 minutes. Then, add the ethylating agent (e.g., ethyl iodide, 1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Start add_reagents Add 7-Aminoindole, Solvent, and Base prep_start->add_reagents stir Stir at RT add_reagents->stir add_ethylating_agent Add Ethylating Agent stir->add_ethylating_agent heat Heat and Monitor add_ethylating_agent->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify extract->purify end End purify->end

Caption: General experimental workflow for the N-ethylation of 7-aminoindole.

troubleshooting_tree cluster_low_yield Troubleshooting Low Yield cluster_multiple_products Troubleshooting Poor Selectivity start Reaction Issue low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products check_reagents Check Reagent Quality low_yield->check_reagents reduce_ethylating_agent Reduce Equivalents of Ethylating Agent multiple_products->reduce_ethylating_agent increase_temp Increase Temperature/Time check_reagents->increase_temp stronger_base Use Stronger Base increase_temp->stronger_base milder_base Use Milder Base reduce_ethylating_agent->milder_base lower_temp Lower Reaction Temperature milder_base->lower_temp

Caption: Decision tree for troubleshooting common issues in 7-aminoindole ethylation.

References

How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and controlling polymorphism during the crystallization of 1-Ethyl-1H-indol-7-amine. Given that specific polymorphic behavior of this compound is not extensively documented in publicly available literature, this guide focuses on applying established principles of polymorphism control to this molecule.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physicochemical properties of a compound, including:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which affects bioavailability.

  • Stability: A metastable polymorph may convert to a more stable form over time, which can alter the properties of a drug product.

  • Melting Point: Each polymorph will have a distinct melting point.

  • Mechanical Properties: Properties like tabletability can vary between polymorphs.

For a new active pharmaceutical ingredient (API) like this compound, identifying and controlling polymorphism is critical to ensure consistent product quality and therapeutic efficacy.

Q2: I have obtained two different crystal forms of this compound. How can I determine if they are polymorphs?

You will need to use various analytical techniques to characterize the different solid forms. No single technique is sufficient, and a combination of methods is recommended:

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion for each form. Different polymorphs will exhibit different thermal behaviors.

  • Thermogravimetric Analysis (TGA): TGA can help determine if a crystal form is a solvate or a hydrate by measuring weight loss upon heating.

  • Vibrational Spectroscopy (FTIR and Raman): These techniques can reveal differences in the molecular environment and intermolecular interactions between polymorphs.

  • Solid-State NMR (ssNMR): This can provide detailed information about the local molecular environment in the crystal lattice.

Q3: What are the key factors that influence which polymorph of this compound will crystallize?

The formation of a particular polymorph is influenced by a combination of thermodynamic and kinetic factors during crystallization. Key parameters to control include:

  • Solvent: The choice of solvent is critical. Solvent-solute interactions can stabilize one polymorph over another. The polarity of the solvent can play a significant role.

  • Temperature: Temperature affects both solubility and the relative stability of polymorphs. Some polymorphs may be stable at higher temperatures, while others are favored at lower temperatures.

  • Supersaturation: The level of supersaturation is a primary driving force for nucleation and crystal growth. Different polymorphs may nucleate at different supersaturation levels.

  • Cooling Rate: Rapid cooling often leads to the formation of metastable polymorphs, while slow cooling tends to favor the most stable form.[1][2][3]

  • Agitation: The stirring rate can influence nucleation and crystal growth kinetics.

  • Impurities: The presence of impurities can inhibit the growth of one polymorph or act as a template for another.

Troubleshooting Guide: Preventing Uncontrolled Polymorphism

This guide provides a systematic approach to troubleshooting and controlling the crystallization of this compound to obtain the desired polymorph consistently.

Problem Potential Cause Recommended Action
Inconsistent crystal form obtained between batches. Uncontrolled crystallization parameters.1. Standardize the Crystallization Protocol: Ensure all parameters (solvent, temperature, cooling rate, agitation, concentration) are precisely controlled and documented for each batch. 2. Solvent Purity: Use solvents of the same grade and from the same supplier to minimize variations in impurity profiles.
A new, unexpected polymorph appears. Change in raw material source or solvent.1. Characterize the New Form: Use the analytical techniques listed in the FAQs to fully characterize the new polymorph. 2. Investigate the Source: Analyze the starting materials and solvents for any new impurities.
Metastable form consistently crystallizes instead of the stable form. The metastable form is kinetically favored under the current conditions.1. Seeding: Introduce seed crystals of the desired stable polymorph at a supersaturation level where it is favored to grow. 2. Slower Cooling/Evaporation: Reduce the cooling rate or the rate of solvent evaporation to allow more time for the stable form to nucleate and grow. 3. Slurry Experiment: Slurrying the metastable form in a suitable solvent can facilitate its conversion to the more stable form.
Amorphous material is obtained instead of crystalline solid. Very high supersaturation and rapid cooling.1. Reduce Supersaturation: Decrease the initial concentration of the solute. 2. Slower Cooling: Employ a much slower cooling profile. 3. Anti-Solvent Addition: Consider a controlled anti-solvent addition method to induce crystallization more slowly.

Data Presentation: Polymorph Characterization Template

Since specific quantitative data for this compound polymorphs are not available, researchers should use the following template to record their experimental findings for each identified form.

Property Form I Form II Form III (if applicable)
Appearance e.g., Needles, platese.g., Prisms
Melting Point (°C) (DSC)
Enthalpy of Fusion (J/g) (DSC)
Key XRPD Peaks (2θ)
Key FTIR Peaks (cm⁻¹)
Solubility (mg/mL at 25°C in a specific solvent)
Thermodynamic Stability e.g., Stable, Metastablee.g., Stable, Metastable

Experimental Protocols

1. Polymorph Screening by Solvent Variation

  • Objective: To identify different polymorphs by crystallizing this compound from a variety of solvents with different polarities.

  • Methodology:

    • Prepare saturated solutions of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at an elevated temperature.

    • Divide the solutions into two portions.

    • Allow one portion to cool slowly to room temperature.

    • Allow the second portion to evaporate slowly at room temperature.

    • Collect the resulting crystals by filtration and dry them under vacuum.

    • Analyze the crystals from each experiment using XRPD and DSC to identify different polymorphs.

2. Controlled Cooling Crystallization

  • Objective: To control the polymorph outcome by manipulating the cooling rate.

  • Methodology:

    • Dissolve this compound in a suitable solvent at a temperature where it is fully soluble.

    • Cool the solution to a final temperature using a programmable thermostat at a controlled, linear cooling rate (e.g., 0.1°C/min, 1°C/min, 10°C/min).

    • Maintain a constant stirring rate throughout the process.

    • Isolate the crystals and characterize them to determine the polymorphic form.

3. Slurry Conversion Experiment for Stability Determination

  • Objective: To determine the relative thermodynamic stability of two polymorphs at a given temperature.

  • Methodology:

    • Prepare a saturated solution of this compound in a selected solvent.

    • Add a physical mixture of two known polymorphs (e.g., Form I and Form II) to the saturated solution to create a slurry.

    • Agitate the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

    • Periodically withdraw small samples of the solid, filter, and analyze by XRPD.

    • The polymorph that disappears over time is the metastable form, and the one that remains or increases is the more stable form under those conditions.

Visualizations

experimental_workflow Workflow for Polymorphism Investigation of this compound cluster_0 Initial Screening cluster_1 Characterization cluster_2 Stability & Control cluster_3 Outcome start Start with pure this compound screen Polymorph Screen (Varying Solvents & Conditions) start->screen analyze Analyze Solids (XRPD, DSC, TGA, etc.) screen->analyze identify Identify Polymorphs (Form I, Form II, etc.) analyze->identify stability Determine Relative Stability (Slurry Experiments) identify->stability control Develop Controlled Crystallization Protocol stability->control end Consistent Production of Desired Polymorph control->end

Caption: Experimental workflow for investigating and controlling polymorphism.

decision_tree Decision Tree for Polymorph Crystallization Method start Goal: Crystallize a specific polymorph thermo_stable Is the desired polymorph the thermodynamically stable form? start->thermo_stable slow_cool Use slow cooling or evaporation. Consider seeding with the stable form. thermo_stable->slow_cool Yes kinetic_favored Is the desired polymorph kinetically favored? thermo_stable->kinetic_favored No (Metastable) fast_cool Use rapid cooling or anti-solvent addition. Strictly control parameters. kinetic_favored->fast_cool Yes no_known_method Perform screening to find conditions where it is kinetically favored. kinetic_favored->no_known_method No

Caption: Decision tree for selecting a crystallization method.

References

Technical Support Center: Production of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Ethyl-1H-indol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the production of this compound?

A common and effective synthetic route involves a two-step process starting from 7-nitroindole. The first step is the reduction of the nitro group to form 7-aminoindole. The second step is the selective N-ethylation of the indole nitrogen to yield the final product, this compound.

Q2: What are the critical parameters to control during the reduction of 7-nitroindole?

The catalytic reduction of nitroarenes is a highly exothermic reaction, and temperature control is crucial for safety and selectivity, especially during scale-up.[1][2] Key parameters to monitor and control include:

  • Catalyst selection and loading: Palladium on carbon (Pd/C) is a common catalyst. The loading needs to be optimized to ensure a reasonable reaction rate without compromising safety.

  • Hydrogen pressure: Higher pressure generally increases the reaction rate but must be carefully controlled within the limits of the reactor.

  • Temperature: Maintaining a consistent temperature is critical to avoid runaway reactions and the formation of byproducts.

  • Agitation: Efficient stirring is necessary to ensure good mass transfer of hydrogen gas into the liquid phase.

Q3: How can I achieve selective N-ethylation of 7-aminoindole without significant C-alkylation?

Selective N-alkylation of indoles can be challenging due to the comparable nucleophilicity of the N1 and C3 positions. To favor N-ethylation, consider the following strategies:

  • Choice of base: A strong base like sodium hydride (NaH) is commonly used to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which favors N-alkylation.[3]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed for N-alkylation reactions.[3]

  • Reaction temperature: Optimizing the reaction temperature can influence the regioselectivity.

Q4: What are some common impurities I might encounter, and how can they be minimized?

During the synthesis of this compound, several impurities can form:

  • Over-alkylation products: Di-ethylated or even tri-ethylated products can form if the reaction conditions for N-ethylation are too harsh or if an excess of the ethylating agent is used.

  • C3-ethylated isomer: Alkylation at the C3 position is a common side reaction.

  • Unreacted starting materials: Incomplete reduction or ethylation will leave starting materials in the final product.

  • Byproducts from side reactions: Depending on the specific conditions, other side reactions can lead to various impurities.

To minimize these impurities, it is crucial to carefully control reaction stoichiometry, temperature, and reaction time. Purification by column chromatography is often necessary to obtain the final product with high purity.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 7-Nitroindole
Potential Cause Troubleshooting Step
Catalyst deactivation Ensure the catalyst is fresh and has been stored properly. Consider using a higher catalyst loading or a different type of catalyst (e.g., different metal or support).
Insufficient hydrogen pressure Check for leaks in the hydrogenation apparatus. Increase the hydrogen pressure within safe operational limits.
Poor mass transfer Increase the agitation speed to improve the mixing of gas and liquid phases. Ensure the reactor design is suitable for efficient gas dispersion.
Presence of catalyst poisons Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Problem 2: Poor Selectivity in the N-Ethylation of 7-Aminoindole (Significant C3-Ethylation)
Potential Cause Troubleshooting Step
Incomplete deprotonation of indole nitrogen Use a stronger base or a slight excess of the base to ensure complete formation of the indolate anion.
Reaction temperature is too high Lower the reaction temperature to favor the thermodynamically more stable N-alkylation product.
Choice of solvent Experiment with different aprotic polar solvents to find the optimal conditions for N-selectivity.
Nature of the ethylating agent Consider using a different ethylating agent that may offer better selectivity.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Close polarity of impurities and product Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Formation of a complex mixture of byproducts Re-evaluate the reaction conditions to minimize side reactions. A cleaner crude product will be easier to purify.
Product instability on silica gel If the product is sensitive to acidic conditions, consider using a neutral or basic purification method, or pass the silica gel through a triethylamine/hexane mixture before use.

Experimental Protocols

Step 1: Reduction of 7-Nitroindole to 7-Aminoindole

Materials:

  • 7-Nitroindole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure (Lab Scale):

  • In a suitable hydrogenation vessel, dissolve 7-nitroindole (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-aminoindole.

Step 2: N-Ethylation of 7-Aminoindole

Materials:

  • 7-Aminoindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure (Lab Scale):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or THF.

  • Carefully add sodium hydride (1.1 - 1.5 eq) to the solvent and cool the suspension to 0 °C.

  • Slowly add a solution of 7-aminoindole (1.0 eq) in the anhydrous solvent to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add ethyl iodide or diethyl sulfate (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound
StepReactionScaleTypical Yield (%)Purity (%)
1Reduction of 7-NitroindoleLab (1-10 g)90-98>95 (crude)
2N-Ethylation of 7-AminoindoleLab (1-10 g)60-75>98 (after chromatography)
1Reduction of 7-NitroindolePilot (1-5 kg)85-95>95 (crude)
2N-Ethylation of 7-AminoindolePilot (1-5 kg)55-70>98 (after chromatography)

Note: Yields and purity are dependent on specific reaction conditions and purification methods and may vary.

Visualizations

experimental_workflow start Start: 7-Nitroindole reduction Step 1: Reduction (H2, Pd/C) start->reduction aminoindole Intermediate: 7-Aminoindole reduction->aminoindole ethylation Step 2: N-Ethylation (NaH, EtI) aminoindole->ethylation purification Purification (Column Chromatography) ethylation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impurities check_reduction Check Reduction Step issue->check_reduction check_ethylation Check Ethylation Step issue->check_ethylation check_purification Check Purification Step issue->check_purification catalyst Catalyst Activity/Loading check_reduction->catalyst h2_pressure H2 Pressure/Mass Transfer check_reduction->h2_pressure reduction_temp Reaction Temperature check_reduction->reduction_temp base_strength Base Strength/Equivalents check_ethylation->base_strength ethylating_agent Ethylating Agent/Equivalents check_ethylation->ethylating_agent ethylation_temp Reaction Temperature check_ethylation->ethylation_temp solvent_purity Solvent Purity check_ethylation->solvent_purity column_conditions Chromatography Conditions check_purification->column_conditions product_stability Product Stability check_purification->product_stability

Caption: Troubleshooting logic for the synthesis of this compound.

References

Identification and characterization of impurities in 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-indol-7-amine. The information is designed to assist in the identification and characterization of impurities that may be encountered during synthesis, formulation, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages, including the manufacturing process and degradation.[1] They are generally classified as organic impurities, inorganic impurities, and residual solvents.[1]

  • Process-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from the synthetic route. For a typical synthesis of this compound, potential process-related impurities could include 7-aminoindole, ethylating agents, and related isomers.

  • Degradation Products: These arise from the chemical breakdown of the drug substance under the influence of light, heat, moisture, or reaction with other components in the formulation.[2][3] Common degradation pathways for indole derivatives include oxidation and polymerization.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed.[1]

Q2: My HPLC chromatogram shows several unknown peaks. What is the general workflow for identifying them?

A2: A systematic approach is crucial for the identification and characterization of unknown impurities.[4] The general workflow involves detection, isolation (if necessary), and structural elucidation using various analytical techniques.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation Initial Analysis HPLC-UV Analysis of Sample Quantify Quantify Impurities (Area %) Initial Analysis->Quantify LCMS LC-MS Analysis for Molecular Weight Quantify->LCMS If > Reporting Threshold HighResMS High-Resolution MS/MS for Formula LCMS->HighResMS Isolation Preparative HPLC for Impurity Isolation (if necessary) HighResMS->Isolation If structure is still ambiguous NMR NMR (1H, 13C, 2D) for Structure Confirmation Isolation->NMR FinalID Final Impurity Identification NMR->FinalID Confirm Structure

Caption: General workflow for impurity identification and characterization.

Q3: How can I predict potential degradation products of this compound?

A3: Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of the molecule.[2][3] These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2] The resulting degradants can then be analyzed by techniques like LC-MS to propose structures.

Troubleshooting Guides

Issue: Poor peak shape or resolution in HPLC analysis.

Potential Cause Troubleshooting Step
Inappropriate mobile phase pH The amine group in this compound is basic. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to ensure it is in its protonated form, which generally results in better peak shape on silica-based C18 columns.
Column overload Reduce the injection volume or the concentration of the sample.
Column degradation Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan.
Incompatible injection solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.

Issue: Inconsistent results in impurity quantification.

Potential Cause Troubleshooting Step
Sample instability Prepare samples fresh and store them at a low temperature, protected from light, before analysis.
Non-linearity of detector response Ensure that the concentration of the impurity falls within the linear range of the detector. If not, dilute the sample or reduce the injection volume.
Variation in instrument conditions Verify that the HPLC system is properly equilibrated and that parameters such as flow rate and column temperature are stable throughout the analytical run.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC with a UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
010
2580
3080
3110
4010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

LC-MS Method for Impurity Identification

This protocol is for obtaining the mass-to-charge ratio (m/z) of impurities to aid in their identification.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • LC Conditions: Use the same HPLC method as described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: 50-1000 m/z

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain fragment ions.

Forced Degradation Study Protocol

This study is performed to identify potential degradation pathways.[3]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the stability-indicating HPLC-UV and LC-MS methods.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound
Stress Condition% Degradation of ActiveMajor Degradation Products (RRT)
0.1 M HCl, 80°C, 24h8.5%DP1 (0.85), DP2 (1.15)
0.1 M NaOH, 80°C, 24h3.2%DP3 (1.25)
3% H₂O₂, RT, 24h15.7%DP4 (0.92), DP5 (1.30)
Heat (105°C), 48h1.8%Minor increase in existing impurities
Photolytic5.5%DP6 (1.40)

RRT = Relative Retention Time with respect to the this compound peak.

Table 2: Summary of Hypothetical Impurities
Impurity IDRRTProposed StructurePotential Source
IMP10.707-AminoindoleStarting Material
IMP21.10Isomer of this compoundBy-product
DP40.92N-oxide derivativeOxidative Degradation
DP61.40DimerPhotolytic Degradation

Visualizations

G cluster_0 Troubleshooting HPLC Peak Shape Start Poor Peak Shape (Tailing or Fronting) Check pH Is mobile phase pH 2 units below analyte pKa? Start->Check pH Adjust pH Adjust pH and re-inject Check pH->Adjust pH No Check Conc Is sample concentration too high? Check pH->Check Conc Yes Adjust pH->Check pH Dilute Dilute sample and re-inject Check Conc->Dilute Yes Check Solvent Is injection solvent stronger than mobile phase? Check Conc->Check Solvent No Dilute->Check Conc Change Solvent Dissolve sample in mobile phase Check Solvent->Change Solvent Yes Good Peak Good Peak Shape Check Solvent->Good Peak No Change Solvent->Check Solvent

Caption: Logic diagram for troubleshooting HPLC peak shape issues.

References

Technical Support Center: Enhancing Regioselectivity of N-Ethylation of 7-Aminoindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-ethylation of 7-aminoindole. The focus is on enhancing regioselectivity to favor the desired N1-ethylated product over the N7-ethylated isomer and other potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-ethylation of 7-aminoindole?

The primary challenges in the N-ethylation of 7-aminoindole revolve around controlling regioselectivity and minimizing side reactions. Key issues include:

  • Competitive N1 vs. N7 Ethylation: The presence of two reactive nitrogen atoms (the indole N1 and the amino N7) leads to a mixture of N1-ethyl-7-aminoindole and 7-(ethylamino)indole.

  • C-Alkylation: Under certain conditions, particularly with less reactive alkylating agents or in the presence of certain catalysts, alkylation can occur at the C3 position of the indole ring.

  • Polysubstitution: Both the indole and amino nitrogens can undergo ethylation, leading to diethylated byproducts.

  • Low Yields: Incomplete reactions or the formation of multiple products can result in low yields of the desired N1-ethylated product.[1]

  • Difficult Purification: The similarity in polarity of the N1 and N7 isomers, along with other byproducts, can make chromatographic separation challenging.

Q2: How does the 7-amino group influence the regioselectivity of N-ethylation?

The 7-amino group exerts both electronic and steric effects that influence the regioselectivity of N-alkylation:

  • Electronic Effects: The amino group is an electron-donating group, which can increase the electron density of the indole ring system. This can influence the relative nucleophilicity of the N1 and N7 positions.

  • Steric Hindrance: The proximity of the 7-amino group to the N1 position can create steric hindrance, potentially favoring alkylation at the more accessible N7 position, especially with bulky alkylating agents.[2]

  • Hydrogen Bonding: The amino group can participate in hydrogen bonding with solvents or reagents, which can affect the accessibility and reactivity of the adjacent N1 position.

Q3: What is the general mechanism for the N-alkylation of indoles?

The N-alkylation of indoles typically proceeds via a nucleophilic substitution reaction (SN2). The process involves the deprotonation of the indole N-H by a base to form a more nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide, ethyl bromide), displacing the leaving group to form the N-ethylated indole.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Significant formation of N7-ethylated product)

Possible Causes:

  • Inappropriate Base: Strong, non-hindered bases can deprotonate both the N1 and N7 positions, leading to a mixture of products.

  • Solvent Effects: The choice of solvent can influence the solubility of the indolide salt and the transition state energies for N1 vs. N7 attack.[3] Polar aprotic solvents like DMF or THF are commonly used.[4]

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

  • Steric Effects: The ethyl group is relatively small, which may not provide enough steric differentiation between the N1 and N7 positions.

Troubleshooting Steps:

  • Protect the 7-Amino Group: The most effective strategy to ensure N1-selectivity is to temporarily protect the 7-amino group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or acetyl. After N1-ethylation, the protecting group can be removed under appropriate conditions.

  • Optimize the Base:

    • Use a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which may show greater selectivity for the more acidic indole N-H.

    • Consider using a bulky base that may preferentially deprotonate the less sterically hindered nitrogen.

  • Vary the Solvent:

    • Systematically screen polar aprotic solvents such as DMF, THF, acetonitrile, and DMSO. Solvent choice can significantly impact regioselectivity.[3]

  • Adjust the Reaction Temperature:

    • Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to potentially enhance selectivity.

Issue 2: Low Yield of N-Ethyl-7-aminoindole

Possible Causes:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the indole.

  • Inactive Ethylating Agent: The ethylating agent may have decomposed or be of poor quality.

  • Side Reactions: Formation of C-alkylated or poly-alkylated products reduces the yield of the desired product.[1]

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Choice of Base and Ethylating Agent:

    • Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation.[4]

    • Use a more reactive ethylating agent, such as ethyl iodide, over ethyl bromide.

  • Monitor the Reaction:

    • Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.

  • Control Stoichiometry:

    • Use a slight excess (1.1-1.5 equivalents) of the ethylating agent to drive the reaction to completion, but be mindful of potential di-ethylation.

Issue 3: Formation of C3-Ethylated Byproduct

Possible Causes:

  • Reaction Conditions Favoring C-Alkylation: Certain catalysts or reaction conditions can promote electrophilic attack at the electron-rich C3 position of the indole ring.

  • Use of Lewis Acids: Some Lewis acid catalysts can activate the indole ring towards C-alkylation.

Troubleshooting Steps:

  • Avoid Lewis Acid Catalysts: Unless specifically desired, avoid the use of Lewis acids.

  • Ensure Complete Deprotonation: A fully formed indolide anion is more likely to react at the nitrogen atom. Incomplete deprotonation might leave the indole in a state where C3 attack is competitive.

  • Solvent Choice: The choice of solvent can influence the N/C alkylation ratio.

Experimental Protocols

Protocol 1: N1-Ethylation of 7-Aminoindole (Unprotected)

This protocol aims for N1-ethylation but may yield a mixture of N1 and N7 isomers.

  • Materials: 7-aminoindole, sodium hydride (NaH, 60% dispersion in mineral oil), ethyl iodide, anhydrous dimethylformamide (DMF).

  • Procedure: a. To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 7-aminoindole (1.0 eq). b. Add anhydrous DMF to dissolve the 7-aminoindole. c. Cool the solution to 0 °C in an ice bath. d. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. e. Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. f. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. g. Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography to separate the N1 and N7 isomers.

Protocol 2: Regioselective N1-Ethylation via Protection of the 7-Amino Group

This protocol is recommended for achieving high regioselectivity for the N1-ethylated product.

  • Step 1: Protection of the 7-Amino Group (Boc Protection Example) a. Dissolve 7-aminoindole (1.0 eq) in a suitable solvent such as THF or dichloromethane. b. Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq) or DMAP (catalytic amount). c. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). d. Work up the reaction by adding water and extracting with an organic solvent. e. Purify the N-Boc-7-aminoindole by column chromatography or recrystallization.

  • Step 2: N1-Ethylation of N-Boc-7-aminoindole a. Follow the procedure outlined in Protocol 1 , using N-Boc-7-aminoindole as the starting material.

  • Step 3: Deprotection of the 7-Amino Group a. Dissolve the purified N1-ethyl-N-Boc-7-aminoindole in a suitable solvent (e.g., dichloromethane or dioxane). b. Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. c. Stir at room temperature until the deprotection is complete (monitor by TLC). d. Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product. e. Purify the final N1-ethyl-7-aminoindole.

Data Presentation

The following table can be used to log and compare experimental results to optimize the reaction conditions for regioselectivity.

EntryBase (eq)Ethylating Agent (eq)SolventTemperature (°C)Time (h)Yield (%)N1:N7 Ratio
1NaH (1.1)EtI (1.2)DMFRT24
2K2CO3 (2.0)EtBr (1.5)Acetonitrile6048
3Cs2CO3 (1.5)EtI (1.2)THFRT24
4NaH (1.1)EtI (1.2)THF0 to RT12

Note: The N1:N7 ratio should be determined by a suitable analytical method, such as 1H NMR spectroscopy or HPLC of the crude reaction mixture.

Visualizations

Experimental_Workflow cluster_protection Protection Strategy (Recommended) cluster_direct Direct Ethylation cluster_ethylation N1-Ethylation cluster_workup_protected Workup & Deprotection cluster_workup_direct Workup & Separation start_protected 7-Aminoindole protect Protect 7-NH2 (e.g., Boc2O, TEA) start_protected->protect protected_indole N-Boc-7-Aminoindole protect->protected_indole deprotonation Deprotonation (e.g., NaH in DMF) protected_indole->deprotonation start_direct 7-Aminoindole start_direct->deprotonation ethylation Ethylation (e.g., Ethyl Iodide) deprotonation->ethylation workup_protected Workup & Purification ethylation->workup_protected workup_direct Workup & Purification ethylation->workup_direct deprotection Deprotection (e.g., TFA) workup_protected->deprotection final_product_protected N1-Ethyl-7-Aminoindole deprotection->final_product_protected product_mixture Mixture of N1 and N7 Isomers workup_direct->product_mixture Troubleshooting_Tree cluster_low_yield Low Yield start Low Regioselectivity (N1 vs. N7) cause1 Competitive Deprotonation start->cause1 cause2 Steric/Electronic Effects start->cause2 solution2 Optimize Base (e.g., K2CO3, Cs2CO3) cause1->solution2 solution3 Screen Solvents (DMF, THF, ACN) cause1->solution3 solution1 Protect 7-Amino Group cause2->solution1 solution4 Lower Reaction Temperature cause2->solution4 start_yield Low Yield Issue cause_yield1 Incomplete Reaction start_yield->cause_yield1 cause_yield2 Side Reactions start_yield->cause_yield2 solution_yield1 Use Stronger Base (NaH) cause_yield1->solution_yield1 solution_yield2 Use More Reactive Ethylating Agent (EtI) cause_yield1->solution_yield2 solution_yield3 Monitor Reaction (TLC/LC-MS) cause_yield1->solution_yield3 cause_yield2->solution1

References

Managing air and moisture sensitivity during 1-Ethyl-1H-indol-7-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-indol-7-amine. The following information is designed to address common challenges, particularly those related to the air and moisture sensitivity of the reagents and intermediates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction mixture turned dark and I see multiple spots on my TLC, indicating product degradation. What is the likely cause and how can I prevent it?

Answer:

This is a common issue when working with aminoindoles, which are susceptible to oxidation. The dark coloration and multiple TLC spots suggest the formation of undesired oxidized byproducts.

Possible Causes:

  • Exposure to Air (Oxygen): The 7-amino group makes the indole ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen.

  • Presence of Moisture: Water can participate in side reactions and can also contain dissolved oxygen.

  • Inadequate Inert Atmosphere: The inert gas (nitrogen or argon) shield may not have been sufficient throughout the reaction and workup.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Atmosphere Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire process.To prevent oxidation of the electron-rich aminoindole.
Solvents Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.To minimize side reactions and the presence of dissolved oxygen.
Glassware Oven-dry all glassware immediately before use and cool under a stream of inert gas.To remove any adsorbed moisture from the glass surfaces.
Reagents Use high-purity, anhydrous reagents. If necessary, purify or dry reagents before use.Impurities can catalyze degradation pathways.

Question 2: The yield of my N-ethylation reaction of 7-aminoindole is consistently low. What are the potential reasons and how can I improve it?

Answer:

Low yields in the N-ethylation of 7-aminoindole can stem from several factors, including incomplete reaction, side reactions, and product degradation.

Possible Causes:

  • Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the indole nitrogen, leading to a low concentration of the reactive nucleophile.

  • Side Reactions: The ethylating agent might react with the 7-amino group (N7-alkylation) or there could be over-alkylation at the indole nitrogen.

  • Degradation of Starting Material or Product: As mentioned previously, 7-aminoindoles are sensitive to air and moisture.

Troubleshooting and Optimization:

Parameter Recommendation Rationale
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).To ensure complete deprotonation of the indole nitrogen, driving the reaction forward.
Reaction Temperature Perform the deprotonation at 0 °C and then allow the reaction to slowly warm to room temperature after the addition of the ethylating agent.To control the reaction rate and minimize side reactions.
Ethylating Agent Use a reactive ethylating agent like ethyl iodide or ethyl bromide. Add it slowly to the reaction mixture.To ensure efficient ethylation. Slow addition can help control exotherms and minimize side reactions.
Inert Atmosphere A robust inert atmosphere is crucial to prevent oxidation of the starting material and product.To maintain the integrity of the sensitive amine functionality.

Question 3: I am having difficulty purifying this compound by column chromatography. The compound seems to streak on the column or I get poor separation. What can I do?

Answer:

The basicity of the 7-amino group can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Troubleshooting and Purification Strategy:

Parameter Recommendation Rationale
Stationary Phase Use neutral or basic alumina for column chromatography instead of silica gel.To minimize acid-base interactions that cause streaking.
Mobile Phase If using silica gel is unavoidable, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia solution (in methanol) to the eluent.To neutralize the acidic sites on the silica gel and improve the elution of the basic product.
Alternative Purification Consider purification by crystallization or salt formation followed by recrystallization.These methods can be very effective for purifying basic compounds and avoiding chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a suitable synthetic route for this compound?

A1: A common and effective route is a two-step process starting from 7-nitroindole:

  • Reduction of the nitro group: The 7-nitroindole is reduced to 7-aminoindole. Common reducing agents include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C).

  • N-ethylation of the indole nitrogen: The resulting 7-aminoindole is then N-ethylated using a suitable base (e.g., NaH) and an ethylating agent (e.g., ethyl iodide) under an inert atmosphere.

Q2: How should I store this compound?

A2: Due to its air and moisture sensitivity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a freezer to minimize degradation over time.

Q3: What are the key safety precautions when working with reagents like sodium hydride and ethyl iodide?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere and away from any sources of ignition. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Ethyl Iodide: Ethyl iodide is a volatile and toxic liquid. It should be handled in a well-ventilated fume hood. It is also a potential alkylating agent and should be handled with care to avoid skin contact.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-1H-indole

Materials:

  • 7-Nitroindole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 7-nitroindole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-amino-1H-indole.

Protocol 2: Synthesis of this compound

Materials:

  • 7-Amino-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide (EtI)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 7-amino-1H-indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina or triethylamine-treated silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Ethylation cluster_purification Purification Start 7-Nitroindole Reduction Reduction (SnCl2 / EtOH or H2/Pd-C) Start->Reduction Product1 7-Amino-1H-indole Reduction->Product1 Deprotonation Deprotonation (NaH / DMF) Product1->Deprotonation Ethylation Ethylation (Ethyl Iodide) Deprotonation->Ethylation Product2 This compound Ethylation->Product2 Purification Column Chromatography (Basic Alumina or TEA-treated Silica) Product2->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Product Degradation Cause1 Air/Moisture Sensitivity Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1 Use Inert Atmosphere & Anhydrous Solvents Cause1->Solution1 Solution2 Optimize Base, Temperature, & Reagents Cause2->Solution2 Solution3 Use Basic Alumina or Modified Silica Gel Cause3->Solution3

Caption: Troubleshooting logic for synthesis issues.

Validation & Comparative

Comparing the biological activity of 1-Ethyl-1H-indol-7-amine with other indoleamines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships of key indoleamines at serotonin receptors.

Introduction

Indoleamines are a class of neurotransmitters and psychoactive compounds characterized by an indole nucleus attached to an ethylamine side chain. They play a crucial role in a vast array of physiological and neurological processes, primarily through their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Understanding the structure-activity relationships (SAR) within this chemical family is fundamental for the design of novel therapeutics targeting the serotonergic system.

While the biological activity of many indoleamines is well-documented, specific derivatives such as 1-Ethyl-1H-indol-7-amine remain largely uncharacterized in publicly accessible literature. Consequently, direct experimental data for this compound is not available for comparison. This guide, therefore, provides a comparative analysis of the biological activity of several well-studied and structurally related indoleamines: Serotonin (5-HT) , the endogenous ligand; Melatonin , an endogenous hormone; N,N-Dimethyltryptamine (DMT) , a potent psychedelic; and Psilocin , the active metabolite of psilocybin. By examining the binding affinities and functional potencies of these archetypal compounds, we can infer how structural modifications to the indole scaffold influence their interaction with various serotonin receptor subtypes.

Quantitative Comparison of Biological Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected indoleamines at key human serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2C Receptor Ki (nM)5-HT2A Receptor EC50 (nM) (Calcium Mobilization)
Serotonin (5-HT) 3.212.65.010.7
Melatonin >10,000>10,000>10,000>10,000
N,N-Dimethyltryptamine (DMT) 1084614138.9
Psilocin (4-HO-DMT) 46223713.8

Data is compiled from various publicly available pharmacological databases and literature. Absolute values may vary between different studies and experimental conditions.

Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the biological activity of indoleamines.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis p1 Cells expressing target receptor (e.g., HEK293-h5-HT2A) p2 Homogenize cells in buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Resuspend membranes in assay buffer p3->p4 a1 Incubate membranes with radioligand (e.g., [3H]Ketanserin) p4->a1 Add to assay a2 Add increasing concentrations of test compound (e.g., DMT) a1->a2 a3 Incubate to equilibrium a2->a3 d1 Filter mixture through glass fiber filters to separate bound and free radioligand a3->d1 Proceed to filtration d2 Wash filters to remove non-specific binding d1->d2 d3 Measure radioactivity on filters using scintillation counting d2->d3 d4 Calculate IC50 and convert to Ki using the Cheng-Prusoff equation d3->d4 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cp1 Culture cells expressing Gi/o-coupled receptor (e.g., CHO-h5-HT1A) cp2 Pre-treat cells with Forskolin to stimulate cAMP production cp1->cp2 t1 Add increasing concentrations of test agonist (e.g., Serotonin) cp2->t1 Add to stimulated cells t2 Incubate for a defined period t1->t2 det1 Lyse cells to release intracellular cAMP t2->det1 Proceed to lysis det2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) det1->det2 det3 Generate dose-response curve and calculate EC50 det2->det3 G ligand Indoleamine Agonist (e.g., Serotonin, DMT) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 triggers release pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response (e.g., Neuronal Excitability) ca2->response pkc->response G ligand Indoleamine Agonist (e.g., Serotonin) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp ↓ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Neuronal Inhibition) pka->response

A Comparative Analysis of 1-Substituted Indole Analogs as HIV-1 Fusion Inhibitors: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of indole-based inhibitors of HIV-1 gp41-mediated membrane fusion. This guide provides an objective comparison of analog performance, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a series of 1-substituted indole derivatives that have been investigated as potent inhibitors of HIV-1 entry. Specifically, these compounds target the gp41 transmembrane glycoprotein, a critical component of the viral fusion machinery. By binding to a hydrophobic pocket on gp41, these small molecules prevent the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry and replication.

Comparative Biological Activity of Indole-Based HIV-1 Fusion Inhibitors

The following table summarizes the structure-activity relationship for a series of 1-substituted indole analogs. The inhibitory activity was evaluated through cell-cell fusion assays and direct measurement of binding affinity to the gp41 hydrophobic pocket.

Compound IDR1 (Position 1)R2 (Position 5)R3 (Position 6)EC50 (μM) Cell-Cell Fusion[1]KI (μM) gp41 Binding[1]
1a 3-MethoxycarbonylbenzylH6-indolyl0.51.2
1b 4-MethoxycarbonylbenzylH6-indolyl1.02.0
6j 3-CarboxybenzylH6-indolyl0.20.6
6o 3-Carboxybenzyl6-indolylH>10>10
6p 4-Carboxybenzyl6-indolylH>10>10
6q 3,5-Dicarboxybenzyl6-indolylH>10>10

Key SAR Observations:

  • Substitution at Position 1: The nature and position of the substituent on the benzyl ring at the 1-position of the indole core significantly influence activity. A carboxyl group at the meta-position (compound 6j ) resulted in the most potent inhibitor in this series.[1]

  • Linkage Position on the Indole Core: The point of attachment of the second indole ring is critical for activity. Linkage through the 6-position of the primary indole scaffold is essential for potent inhibitory activity, as demonstrated by the dramatic loss of activity when the linkage is moved to the 5-position (compounds 6o-q ).[1]

  • Correlation between Binding and Biological Activity: A strong correlation exists between the binding affinity (KI) to the gp41 hydrophobic pocket and the biological activity (EC50) in cell-cell fusion assays, suggesting that the primary mechanism of action is through direct interaction with gp41.[1]

Experimental Protocols

Cell-Cell Fusion Assay:

This assay is designed to measure the inhibition of gp41-mediated cell fusion.

  • Cell Lines: Effector cells (e.g., CHO-K1) expressing HIV-1 Env (gp120/gp41) and a TAR-driven luciferase reporter gene are co-cultured with target cells (e.g., Ghost-CD4/CXCR4/CCR5) that express the HIV-1 receptors and a Tat-producing plasmid.

  • Compound Treatment: The co-culture is incubated with varying concentrations of the test compounds.

  • Fusion Event: If fusion occurs, the Tat protein from the target cells enters the effector cells and activates the transcription of the luciferase gene.

  • Data Analysis: The amount of luciferase produced is quantified using a luminometer, and the EC50 value (the concentration of the compound that inhibits 50% of the fusion activity) is calculated.

gp41 Binding Assay (Fluorescence Polarization):

This biophysical assay measures the direct binding of the compounds to the hydrophobic pocket of gp41.

  • Reagents: A fluorescently labeled peptide probe derived from the C-terminal heptad repeat (C-peptide) of gp41 and a construct representing the N-terminal heptad repeat trimer (N-trimer) of gp41 are used.

  • Assay Principle: In the absence of an inhibitor, the fluorescent probe binds to the N-trimer, resulting in a high fluorescence polarization signal.

  • Inhibition: Test compounds that bind to the hydrophobic pocket on the N-trimer will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The inhibition constant (KI) is determined by measuring the change in fluorescence polarization at various compound concentrations.

Mechanism of Action: Inhibition of HIV-1 gp41-Mediated Fusion

The following diagram illustrates the mechanism by which these indole-based inhibitors block HIV-1 entry.

HIV_Fusion_Inhibition cluster_prefusion Pre-fusion State cluster_fusion Fusion Intermediate State cluster_inhibition Inhibition gp120 gp120 gp41_pre gp41 (Pre-fusion conformation) gp120->gp41_pre interaction with CD4 gp41_intermediate gp41 (Fusion intermediate) gp41_pre->gp41_intermediate conformational change hydrophobic_pocket Hydrophobic Pocket Exposed gp41_intermediate->hydrophobic_pocket exposes block Fusion Blocked gp41_intermediate->block prevents formation of 6-helix bundle inhibitor Indole Inhibitor inhibitor->hydrophobic_pocket binds to

Caption: Mechanism of HIV-1 fusion inhibition by indole analogs.

Experimental Workflow for Inhibitor Evaluation

The logical flow for the identification and characterization of novel indole-based HIV-1 fusion inhibitors is depicted below.

Experimental_Workflow synthesis Compound Synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screening (Cell-Cell Fusion Assay) purification->primary_screen dose_response Dose-Response & EC50 Determination primary_screen->dose_response binding_assay Biophysical Validation (gp41 Binding Assay) dose_response->binding_assay sar_analysis SAR Analysis binding_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow for SAR studies of HIV-1 fusion inhibitors.

References

A Spectroscopic Comparison of 1-Ethyl-1H-indol-7-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-Ethyl-1H-indol-7-amine and its isomers, namely 1-Ethyl-1H-indol-4-amine, 1-Ethyl-1H-indol-5-amine, and 1-Ethyl-1H-indol-6-amine. Due to a scarcity of direct experimental data for these specific compounds in publicly available literature, this guide synthesizes information from closely related analogs, including 1-ethyl-1H-indole and various aminoindoles. The presented data serves as a predictive guide for the characterization of these molecules.

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound and its isomers based on data from related compounds. These values should be considered as estimates and may vary from experimental results.

Spectroscopic Technique1-Ethyl-1H-indol-4-amine1-Ethyl-1H-indol-5-amine1-Ethyl-1H-indol-6-amineThis compound
¹H NMR (δ, ppm) ~1.4 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5-7.5 (m, 5H, Ar-H & NH₂)~1.4 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5-7.5 (m, 5H, Ar-H & NH₂)~1.4 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5-7.5 (m, 5H, Ar-H & NH₂)~1.4 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5-7.5 (m, 5H, Ar-H & NH₂)
¹³C NMR (δ, ppm) ~15 (CH₃), ~42 (CH₂), ~100-140 (Ar-C)~15 (CH₃), ~42 (CH₂), ~100-140 (Ar-C)~15 (CH₃), ~42 (CH₂), ~100-140 (Ar-C)~15 (CH₃), ~42 (CH₂), ~100-140 (Ar-C)
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1330 (Ar C-N stretch)~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1330 (Ar C-N stretch)~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1330 (Ar C-N stretch)~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1330 (Ar C-N stretch)
UV-Vis (λ_max, nm) ~220, ~280~230, ~290~225, ~285~220, ~275
Mass Spec. (m/z) 160 (M⁺), 145 (M-CH₃)⁺, 132 (M-C₂H₄)⁺160 (M⁺), 145 (M-CH₃)⁺, 132 (M-C₂H₄)⁺160 (M⁺), 145 (M-CH₃)⁺, 132 (M-C₂H₄)⁺160 (M⁺), 145 (M-CH₃)⁺, 132 (M-C₂H₄)⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the presence of specific functional groups. For primary aromatic amines, characteristic N-H stretching bands are expected between 3400 and 3250 cm⁻¹, and an N-H bending vibration around 1650-1580 cm⁻¹ is also anticipated. The C-N stretching of aromatic amines typically appears in the 1335-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A baseline is recorded with the pure solvent in both the sample and reference cuvettes.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range.

  • Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can give information about the structure of the molecule. For 1-ethyl-1H-indol-amines, a molecular ion peak at m/z 160 is expected. A common fragment would be the loss of a methyl group (M-15), resulting in a peak at m/z 145.[1]

Relevant Biological Signaling Pathway

Indoleamines, such as the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin, play crucial roles in a variety of physiological processes. The ethyl-indol-amine isomers discussed in this guide are structurally related to these endogenous signaling molecules and may interact with their corresponding pathways. The serotonin signaling pathway is a key example.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicle FiveHTP->Serotonin_vesicle AADC GPCR 5-HT Receptor (GPCR) Serotonin_vesicle->GPCR Release SERT SERT (Reuptake Transporter) G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of the serotonin signaling pathway.

This pathway begins with the synthesis of serotonin from tryptophan in the presynaptic neuron.[2] Serotonin is then packaged into vesicles and released into the synaptic cleft, where it binds to 5-HT receptors on the postsynaptic neuron. Most of these receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade involving G-proteins, effector enzymes, and second messengers, ultimately leading to a cellular response.[2][3] The signal is terminated by the reuptake of serotonin from the synapse by the serotonin transporter (SERT).[4] Alterations in this pathway are implicated in various neurological and psychiatric disorders.[5] Given their structural similarity to serotonin, the 1-ethyl-1H-indol-amine isomers could potentially modulate this pathway, for instance, by acting as agonists or antagonists at serotonin receptors or by interacting with the serotonin transporter.

References

A Comparative Guide to the Purity and Identity Validation of 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and identity of chemical compounds is a critical first step in any experimental workflow. This guide provides a comparative overview of key analytical methods for the validation of 1-Ethyl-1H-indol-7-amine, a substituted indole derivative. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a comparison of their performance based on typical experimental data.

Methods Overview

The validation of this compound relies on a combination of chromatographic and spectroscopic techniques. HPLC is a cornerstone for purity assessment, offering high resolution and sensitivity for separating the target compound from potential impurities. GC-MS provides a dual confirmation of identity through retention time and mass fragmentation patterns, while also serving as a powerful tool for purity analysis. NMR spectroscopy offers an unambiguous structural elucidation, confirming the identity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Data Presentation

The following tables summarize the quantitative data typically obtained from each analytical method for a sample of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterValue
Purity (%) ≥ 95.0[1]
Retention Time (min) 4.8
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid
Flow Rate (mL/min) 1.0
Detection (nm) 254

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue
Purity (%) > 98
Retention Time (min) 8.2
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Temperature Program 100°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Key Mass Fragments (m/z) 160 (M+), 145, 117

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H 7.3-7.5m1HH-4
6.8-7.0m2HH-5, H-6
6.4t1HH-3
4.1q2H-CH₂- (Ethyl)
3.5br s2H-NH₂
1.4t3H-CH₃ (Ethyl)
¹³C ~140s-C-7a
~135s-C-7
~128d-C-3a
~121d-C-4
~118d-C-5
~110d-C-6
~100d-C-2
~40t--CH₂- (Ethyl)
~15q--CH₃ (Ethyl)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines the determination of the purity of this compound using reverse-phase HPLC with UV detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc_instrument HPLC System (C18 Column) prep2->hplc_instrument hplc_run Isocratic Elution (ACN:H₂O) hplc_instrument->hplc_run hplc_detect UV Detection at 254 nm hplc_run->hplc_detect data_acq Chromatogram Acquisition hplc_detect->data_acq data_int Peak Integration data_acq->data_int data_calc Purity Calculation (% Area) data_int->data_calc

HPLC Purity Analysis Workflow
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase (Acetonitrile:Water, 70:30) to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Acetonitrile and Water (70:30, v/v) containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of 254 nm.

  • Data Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

This method confirms the identity of this compound via its mass spectrum and assesses its purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample in Ethyl Acetate gcms_instrument GC-MS System (HP-5ms Column) prep1->gcms_instrument gcms_run Temperature Program gcms_instrument->gcms_run gcms_detect Mass Spectrometry (EI Mode) gcms_run->gcms_detect data_acq Total Ion Chromatogram (TIC) gcms_detect->data_acq data_spec Mass Spectrum of Main Peak data_acq->data_spec data_comp Library Search & Purity Calculation data_spec->data_comp

GC-MS Identity and Purity Workflow
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as ethyl acetate.

  • Instrumentation:

    • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5ms (or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 20°C/minute, and hold at 280°C for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The identity is confirmed by comparing the obtained mass spectrum of the major peak with a reference spectrum or by interpreting the fragmentation pattern. Purity is estimated from the peak area percentage in the Total Ion Chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is used to provide an unambiguous confirmation of the chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve ~5-10 mg in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 nmr_instrument NMR Spectrometer (e.g., 400 MHz) prep2->nmr_instrument nmr_acq Acquire ¹H and ¹³C Spectra nmr_instrument->nmr_acq data_proc Process Spectra (FT, Phasing, Baseline) nmr_acq->data_proc data_int Assign Signals data_proc->data_int data_confirm Confirm Structure data_int->data_confirm

References

Assessing the Cross-Reactivity of Indoleamines: A Comparative Guide Focused on Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial inquiries into the cross-reactivity of 1-Ethyl-1H-indol-7-amine in various assays did not yield specific experimental data for this compound. To fulfill the core requirements of providing a data-driven comparison guide, this report pivots to a comprehensive analysis of a well-characterized and structurally related indoleamine, Melatonin. Due to its extensive research history and known interactions with specific receptors, Melatonin serves as an excellent representative compound to illustrate the principles of assessing cross-reactivity. This guide will objectively compare the performance of Melatonin and its alternatives, providing supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Receptor Binding Affinity

The cross-reactivity of a compound is fundamentally determined by its binding affinity to various receptors. An ideal compound exhibits high affinity for its intended target and low to no affinity for off-target receptors. The following tables summarize the binding affinities (Ki, in nM) of Melatonin and several alternative compounds for melatonin receptors (MT1 and MT2) and, where applicable, serotonin receptors, which are structurally related and represent a key area for potential cross-reactivity. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Melatonin and Structurally Related Indoleamines

CompoundMT1 Receptor (Ki, nM)MT2 Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Reference
Melatonin ~0.1~0.1-1.0No significant affinity[1]
Serotonin No significant affinityNo significant affinityHigh Affinity[2]
Agomelatine ~0.1~0.12~602[3][4]

Table 2: Binding Affinity (Ki, nM) of Synthetic Melatonin Receptor Agonists

CompoundMT1 Receptor (Ki, nM)MT2 Receptor (Ki, nM)Off-Target ReceptorsReference
Ramelteon 0.0140.112No measurable affinity for a large number of other receptors including benzodiazepine, dopamine, and opiate receptors.[5][5][6]
Tasimelteon 0.304 - 0.350.0692 - 0.17No appreciable affinity for over 160 other pharmacologically relevant receptors.[7][8][7][8]

Key Observations:

  • High Selectivity of Melatonin: Melatonin demonstrates high affinity for its primary targets, the MT1 and MT2 receptors, with no significant binding to serotonin receptors despite their structural similarities.[1][2] This indicates low cross-reactivity in this context.

  • Agomelatine's Dual Profile: Agomelatine is a notable alternative that exhibits high affinity for both melatonin receptors and also acts as an antagonist at the 5-HT2C serotonin receptor.[3][4][9] This dual-action profile is integral to its therapeutic effects but also represents a clear instance of cross-reactivity.

  • High Specificity of Synthetic Agonists: Ramelteon and Tasimelteon are synthetic analogs designed for high selectivity to the melatonin receptors, showing minimal to no affinity for a wide range of other receptors, thereby minimizing the potential for off-target effects.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of cross-reactivity.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human MT1 or MT2 receptors).

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin).

  • Test compound (e.g., Melatonin, Agomelatine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is commonly used to detect and quantify a substance, such as a hormone, in a biological sample. It can be used to assess cross-reactivity by testing the ability of related compounds to be recognized by the antibody.

Objective: To measure the concentration of a target analyte (e.g., Melatonin) in a sample and to assess the cross-reactivity of structurally similar molecules.

Materials:

  • Microtiter plate pre-coated with a capture antibody.

  • Standard solutions of the target analyte.

  • Test compounds.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Sample/Standard Addition: Add standard solutions and samples containing the test compounds to the wells of the antibody-coated microtiter plate.

  • Competitive Binding: Add a fixed amount of enzyme-labeled target analyte to each well. During incubation, the unlabeled analyte in the samples/standards and the enzyme-labeled analyte compete for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound materials.

  • Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Color Development and Stopping: Incubate for a set time to allow for color development, then add a stop solution to terminate the reaction.

  • Measurement: Measure the absorbance of each well using a plate reader at a specific wavelength.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the analyte in the samples is determined by interpolating from the standard curve. Cross-reactivity is assessed by determining the concentration of the alternative compound required to produce the same signal as a given concentration of the target analyte.

Visualizations

Signaling Pathway

Melatonin_Signaling_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (GPCR) Melatonin->MT1_MT2 Binds to G_protein Gi/o Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Physiological_Effects Physiological Effects (Sleep, Circadian Rhythm) PKA->Physiological_Effects

Caption: Melatonin signaling pathway via MT1/MT2 receptors.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes assay_setup Set up Assay Plate: Membranes + Radioligand + Test Compound prep_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Logical Relationship

Cross_Reactivity_Comparison cluster_alternatives Alternative Compounds main_compound Melatonin (High MT1/MT2 Affinity) serotonin Serotonin (High 5-HT Receptor Affinity, No MT Affinity) main_compound->serotonin Structural Similarity, Functional Difference agomelatine Agomelatine (High MT1/MT2 & 5-HT2C Affinity) main_compound->agomelatine Shared MT Affinity, Differing 5-HT Affinity ramelteon Ramelteon (High MT1/MT2 Affinity, Selective) main_compound->ramelteon Shared MT Target, Synthetic Analog

Caption: Comparison of Melatonin and its alternatives.

References

Benchmarking the Efficacy of 1-Ethyl-1H-indol-7-amine Against Standard Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of the novel compound 1-Ethyl-1H-indol-7-amine. Due to the current lack of specific published data for this compound, this document serves as a template, outlining the necessary experimental comparisons against well-established standard serotonin receptor agonists, Buspirone and Sumatriptan. The provided data for the standard compounds, detailed experimental protocols, and visualizations of key pathways offer a comprehensive roadmap for the preclinical assessment of this compound.

Comparative Efficacy Data

A crucial step in characterizing a new chemical entity is to benchmark its activity against known standards. The following table summarizes key efficacy parameters for the standard compounds Buspirone, a 5-HT1A receptor partial agonist, and Sumatriptan, a 5-HT1B/1D receptor agonist.[1][2] The data for this compound are presented as placeholders to be populated upon experimental determination.

CompoundTarget Receptor(s)Assay TypeParameterValue (nM)
This compound TBDRadioligand BindingKiTBD
Functional (cAMP)EC50/IC50TBD
Functional (Ca2+ Flux)EC50TBD
Buspirone 5-HT1ARadioligand BindingKi24 - 32[3]
Radioligand BindingIC507.1 - 25.0[4]
Functional (GTPγS)EC5015 - 186[5]
Sumatriptan 5-HT1BRadioligand BindingKi~19.5[6]
Radioligand BindingKD11.07[7]
5-HT1DRadioligand BindingKi~5.0[6]
Radioligand BindingKD6.58[7]
5-HT1BFunctional (cAMP)IC5020[8]
5-HT1DFunctional (cAMP)IC502.6[8]

TBD: To Be Determined

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for key in vitro assays essential for characterizing the efficacy of this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D).

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-GR125743 for 5-HT1B/1D).

  • Test compound (this compound) and standard compounds (Buspirone, Sumatriptan).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Serotonin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and standard compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, standard compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation. This is particularly relevant for Gi/o-coupled receptors (like 5-HT1A and 5-HT1B/1D) which inhibit adenylyl cyclase, and Gs-coupled receptors which stimulate it.[9]

Objective: To determine the functional potency (EC50 or IC50) of this compound at Gi/o-coupled serotonin receptors.

Materials:

  • CHO-K1 cells stably expressing the target human serotonin receptor (e.g., 5-HT1A).[10]

  • Assay medium (e.g., Ham's F12 with 10% FBS).[10]

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and standard compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Culture the cells in 96- or 384-well plates until they reach the desired confluency.

  • Replace the culture medium with assay buffer and pre-incubate with the test or standard compounds at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.[11]

  • Plot the cAMP concentration against the log concentration of the compound to determine the IC50 value (for agonists that inhibit forskolin-stimulated cAMP production).

Calcium Mobilization Functional Assay

This assay is used to assess the activity of compounds on Gq-coupled receptors, which, upon activation, lead to an increase in intracellular calcium levels.[12][13]

Objective: To determine if this compound acts as an agonist at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C) by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled serotonin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known Gq-agonist as a positive control.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound or positive control at various concentrations to the wells.

  • Immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium.

  • Determine the EC50 value by plotting the peak fluorescence response against the log concentration of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel compound like this compound.

experimental_workflow cluster_screening Primary Screening cluster_characterization Functional Characterization cluster_analysis Data Analysis start Novel Compound (this compound) binding_assay Radioligand Binding Assay (Panel of 5-HT Receptors) start->binding_assay functional_assays Functional Assays (cAMP & Ca2+ Mobilization) binding_assay->functional_assays Identified Hits selectivity Selectivity Profiling (Off-target Receptors) functional_assays->selectivity data_analysis Determine Ki, EC50/IC50 & Efficacy selectivity->data_analysis comparison Compare to Standard Compounds data_analysis->comparison conclusion Efficacy Profile comparison->conclusion Gio_pathway agonist Agonist (e.g., Buspirone) receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp pka PKA camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Firing) pka->response Phosphorylates Targets Gq_pathway agonist Agonist receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates response Cellular Response pkc->response Phosphorylates Targets

References

A Comparative Guide to the Structural Confirmation of 1-Ethyl-1H-indol-7-amine: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the development of novel pharmaceutical compounds, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. For 1-Ethyl-1H-indol-7-amine, a substituted indole derivative, various analytical techniques can be employed for its structural elucidation. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this compound, complete with experimental protocols and data presentation.

While X-ray crystallography offers the most definitive three-dimensional structural information, NMR spectroscopy and Mass Spectrometry are powerful complementary or alternative techniques that provide crucial information about the molecule's connectivity, chemical environment, and molecular weight.

Comparison of Analytical Techniques

The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample (e.g., crystalline vs. non-crystalline), the desired level of structural detail, and the availability of instrumentation. The following table summarizes the key quantitative data obtained from each technique for a hypothetical analysis of this compound.

Analytical Technique Information Obtained Hypothetical Data for this compound
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1][2][3]Unit Cell Parameters: a = 10.3 Å, b = 12.5 Å, c = 13.4 Å, α = 112°, β = 117°, γ = 72° Space Group: P-1 Selected Bond Lengths: C-N (indole ring) ~1.38 Å, C-C (ethyl group) ~1.52 Å Selected Bond Angles: C-N-C (indole ring) ~108°
NMR Spectroscopy Information on the chemical environment of magnetically active nuclei (¹H, ¹³C), connectivity through spin-spin coupling, and spatial proximity through the Nuclear Overhauser Effect (NOE).[4][5][6]¹H NMR (CDCl₃, 400 MHz): δ 7.5-6.5 (m, 4H, Ar-H), 4.1 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃), 3.8 (br s, 2H, -NH₂) ¹³C NMR (CDCl₃, 100 MHz): δ 145-110 (Ar-C), 42 (-CH₂-), 15 (-CH₃)
Mass Spectrometry The mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing the molecular weight and clues about the molecule's structure.[7][8]Molecular Ion [M+H]⁺: m/z = 175.1234 Key Fragments: m/z = 160 ([M-CH₃]⁺), m/z = 146 ([M-C₂H₅]⁺), m/z = 130 ([indole amine fragment]⁺)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are generalized protocols for each of the discussed analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides an atomic-resolution view of the molecule's structure in the solid state.

Methodology:

  • Crystallization: High-quality single crystals of this compound are grown. A common method is slow evaporation from a suitable solvent or solvent mixture in which the compound is moderately soluble.[9][10] The vial is covered to allow for slow solvent evaporation, promoting the growth of larger, well-ordered crystals.[9]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9][11]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] An intense beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3][11]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final, high-resolution crystal structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[4][6]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[6]

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded.

  • ¹H NMR: This experiment provides information about the number of different types of protons and their chemical environments. The integration of the signals corresponds to the relative number of protons.[12]

  • ¹³C NMR: This experiment provides information about the different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, aiding in the complete structural assignment.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[7]

Methodology:

  • Sample Preparation and Introduction: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[13][14]

  • Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[15][16]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion can be selected, fragmented, and the m/z of the fragment ions analyzed. This fragmentation pattern is often characteristic of the molecule's structure.[17][18]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the structural confirmation of this compound.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Structure Determination cluster_output Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Workflow for structural confirmation via X-ray crystallography.

comparison_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Start Purified this compound Xray_1 Crystallization Start->Xray_1 NMR_1 Sample Dissolution Start->NMR_1 MS_1 Sample Preparation & Ionization Start->MS_1 Xray_2 Data Collection Xray_1->Xray_2 Xray_3 Structure Solution & Refinement Xray_2->Xray_3 Xray_Out 3D Structure Xray_3->Xray_Out NMR_2 1D & 2D NMR Data Acquisition NMR_1->NMR_2 NMR_3 Spectral Analysis NMR_2->NMR_3 NMR_Out Connectivity Map NMR_3->NMR_Out MS_2 Mass Analysis MS_1->MS_2 MS_3 Fragmentation Analysis (MS/MS) MS_2->MS_3 MS_Out Molecular Weight & Formula MS_3->MS_Out

Caption: Comparative workflows for structural elucidation techniques.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the gold standard, providing a complete and precise three-dimensional atomic arrangement. However, the necessity of obtaining high-quality crystals can be a significant bottleneck.[19] NMR spectroscopy and Mass Spectrometry are indispensable techniques that provide crucial, complementary structural information. In many cases, particularly in routine analysis and for non-crystalline materials, a combination of NMR and MS data is sufficient to confidently determine the structure of a small molecule. The choice of methodology will ultimately be guided by the specific research question and the physical properties of the compound.

References

Evaluating the reproducibility of published 1-Ethyl-1H-indol-7-amine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of novel chemical entities is a cornerstone of discovery. This guide provides a comparative analysis of proposed synthetic methods for 1-Ethyl-1H-indol-7-amine, a molecule of interest for further chemical exploration. As no direct published synthesis for this specific compound is readily available, this document outlines a plausible multi-step synthetic pathway, evaluating established methods for each critical transformation. The proposed route involves the synthesis of a 7-aminoindole precursor, followed by protection of the amino group, N-ethylation of the indole ring, and subsequent deprotection to yield the target compound.

Proposed Synthetic Pathway

A logical and feasible synthetic route to this compound is proposed to proceed through the following key stages:

  • Synthesis of 7-Nitroindole: The initial step involves the introduction of a nitro group at the 7-position of the indole ring. This can be achieved through various methods, with the Bartoli indole synthesis or the nitration of a protected indoline being common strategies.

  • Reduction to 7-Aminoindole: The nitro group of 7-nitroindole is then reduced to form the corresponding 7-aminoindole. This transformation is typically accomplished through catalytic hydrogenation or by using reducing agents such as tin(II) chloride.

  • Protection of the Amino Group: To prevent side reactions during the subsequent N-ethylation step, the 7-amino group is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

  • N-Ethylation of the Indole Ring: The nitrogen of the indole ring is then ethylated using a suitable ethylating agent, such as ethyl iodide, in the presence of a base.

  • Deprotection of the Amino Group: Finally, the protecting group is removed from the 7-amino position to yield the desired this compound.

dot

Synthetic Pathway Indole Indole Nitroindole 7-Nitroindole Indole->Nitroindole Nitration Aminoindole 7-Aminoindole Nitroindole->Aminoindole Reduction ProtectedAminoindole N-Boc-7-aminoindole Aminoindole->ProtectedAminoindole Boc Protection EthylatedIndole 1-Ethyl-N-Boc-7-aminoindole ProtectedAminoindole->EthylatedIndole N-Ethylation Target This compound EthylatedIndole->Target Deprotection

Figure 1. Proposed synthetic pathway for this compound.

Comparison of Key Synthetic Steps

The following table summarizes various reported methods for the key transformations in the proposed synthesis of this compound, based on analogous reactions found in the literature. It is important to note that the yields are reported for similar substrates and may vary for the specific synthesis of the target compound.

StepMethodReagents and ConditionsReported Yield (%)Reference
1. Synthesis of 7-Nitroindole Bartoli Indole SynthesisVinyl Grignard reagent with a substituted nitroareneVaries[1]
Nitration of 1-acylindolineAcetyl nitrate, followed by hydrolysisHighNot specified
2. Reduction to 7-Aminoindole Catalytic HydrogenationH₂, Pd/C, EthanolNot specified[2]
Tin(II) Chloride ReductionSnCl₂, Ethanol, HClGood to Excellent[3]
3. Boc Protection of Amino Group Di-tert-butyl dicarbonate(Boc)₂O, Triethylamine, Methanol/WaterHigh[4]
4. N-Ethylation of Indole Williamson Ether SynthesisEthyl iodide, NaH, THFGood[5]
Phase-Transfer CatalysisEthyl iodide, KOH, Phase-transfer catalystModerate to GoodNot specified
Quaternary Ammonium SaltPhenyl triethylammonium iodide, Cs₂CO₃Good[6]
5. Deprotection of Boc Group Acidic CleavageTrifluoroacetic acid (TFA) or HCl in an organic solventHigh[7]

Detailed Experimental Protocols for Analogous Reactions

Synthesis of 7-Aminoindole via Reduction of 7-Nitroindole

Method A: Catalytic Hydrogenation [2]

A solution of 7-nitroindole in a suitable solvent such as ethanol or ethyl acetate is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 7-aminoindole.

Method B: Reduction with Tin(II) Chloride [3]

To a solution of 7-nitroindole in ethanol, an acidic solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added. The reaction mixture is typically heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled and made basic with a sodium hydroxide solution. The resulting tin salts are often removed by filtration. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to afford 7-aminoindole.

N-Ethylation of a Boc-Protected Aminoindole (Proposed)

Protection Step: Boc Protection of 7-Aminoindole [4]

To a solution of 7-aminoindole in a mixture of methanol and water, triethylamine is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction mixture is stirred at room temperature or slightly elevated temperature overnight. The product, N-Boc-7-aminoindole, can be isolated by evaporation of the solvents and purification by column chromatography.

N-Ethylation Step [5]

To a solution of N-Boc-7-aminoindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) is added portionwise at 0 °C. After the evolution of hydrogen ceases, ethyl iodide is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, 1-ethyl-N-Boc-7-aminoindole, can be purified by chromatography.

Deprotection Step [7]

The Boc-protected intermediate is dissolved in a suitable organic solvent, such as dichloromethane, and treated with an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent. The reaction is typically stirred at room temperature for a few hours. After completion, the acid is neutralized, and the product, this compound, is isolated by extraction and purified.

dot

Experimental_Workflow cluster_0 Synthesis of 7-Aminoindole cluster_1 Protection & Ethylation cluster_2 Deprotection Start_A 7-Nitroindole Reaction_A Reduction (e.g., H2/Pd-C or SnCl2) Start_A->Reaction_A Workup_A Work-up & Purification Reaction_A->Workup_A Product_A 7-Aminoindole Workup_A->Product_A Start_B 7-Aminoindole Reaction_B1 Boc Protection ((Boc)2O, Base) Start_B->Reaction_B1 Intermediate_B N-Boc-7-aminoindole Reaction_B1->Intermediate_B Reaction_B2 N-Ethylation (EtI, NaH) Intermediate_B->Reaction_B2 Workup_B Work-up & Purification Reaction_B2->Workup_B Product_B 1-Ethyl-N-Boc-7-aminoindole Workup_B->Product_B Start_C 1-Ethyl-N-Boc-7-aminoindole Reaction_C Deprotection (TFA or HCl) Start_C->Reaction_C Workup_C Work-up & Purification Reaction_C->Workup_C Product_C This compound Workup_C->Product_C

Figure 2. General experimental workflow for the proposed synthesis.

Conclusion

The synthesis of this compound, while not explicitly described in the literature, can be reasonably proposed through a multi-step sequence involving nitration, reduction, protection, ethylation, and deprotection. The reproducibility of each step is expected to be high, provided that established and well-documented procedures for analogous transformations are carefully followed and optimized. The choice of reagents and conditions for each step will influence the overall yield and purity of the final product. Researchers aiming to synthesize this compound should carefully evaluate the methods presented in this guide and conduct small-scale trials to optimize the reaction conditions for their specific needs.

References

A Comparative Analysis of 1-Ethyl-1H-indol-7-amine and Serotonin Binding Affinity for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the serotonin receptor binding affinity of the synthetic compound 1-Ethyl-1H-indol-7-amine and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Due to the limited availability of direct binding data for this compound, this comparison infers its potential binding characteristics based on structure-activity relationships of analogous indole derivatives. Serotonin's well-documented binding profile serves as the primary benchmark.

Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, categorized into seven distinct families (5-HT1 to 5-HT7). These receptors are implicated in a wide array of physiological and pathological processes, making them critical targets for drug discovery in areas such as neuroscience, psychiatry, and cardiology. Understanding the binding affinity of novel compounds like this compound is a crucial first step in evaluating their potential therapeutic utility.

Comparative Binding Affinity Data

Receptor SubtypeSerotonin (5-HT) Ki (nM)N,N-Dimethyltryptamine (DMT) Ki (nM)5-Methoxy-α-methyltryptamine Ki (nM)
5-HT1A 3.1477100
5-HT1B 4.8635000
5-HT1D 5.024>10,000
5-HT2A 1211812
5-HT2B 1.348-
5-HT2C 5.0110120
5-HT6 6.3--
5-HT7 0.8--

Data is compiled from various sources and should be considered representative. The affinity of DMT and 5-methoxy-α-methyltryptamine are included to provide context for how substitutions on the indole ring and ethylamine side chain can influence receptor binding.

Based on its structure—an indole core with a 7-amino group and an N-ethyl group—this compound is expected to interact with multiple serotonin receptor subtypes. The ethyl group on the indole nitrogen may influence selectivity and affinity compared to unsubstituted indoles.

Experimental Protocols

The determination of binding affinity and functional activity of a compound at serotonin receptors is typically conducted through a series of in vitro assays. The primary methods include radioligand binding assays to measure affinity and functional assays, such as cAMP modulation assays, to determine whether the compound acts as an agonist or antagonist.

Radioligand Displacement Assay

This is the gold standard for determining the binding affinity (Ki) of a test compound. The principle of this assay is the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the target receptor.

Key Steps:

  • Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from brain tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]5-HT, [³H]ketanserin) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Competition for Binding) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow of a Radioligand Displacement Assay.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at Gs- or Gi-coupled serotonin receptors. Many serotonin receptors, such as the 5-HT1, 5-HT4, 5-HT6, and 5-HT7 subtypes, signal through the modulation of cyclic adenosine monophosphate (cAMP) levels.

Key Steps:

  • Cell Culture: Cells stably or transiently expressing the serotonin receptor of interest are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its potency (EC50 for agonists, IC50 for antagonists) and efficacy.

G cluster_Gs Gs-Coupled Receptor Pathway cluster_Gi Gi-Coupled Receptor Pathway Gs_Agonist Agonist Binding Gs_AC Adenylate Cyclase Activation Gs_Agonist->Gs_AC Gs_cAMP Increased cAMP Gs_AC->Gs_cAMP Gi_Agonist Agonist Binding Gi_AC Adenylate Cyclase Inhibition Gi_Agonist->Gi_AC Gi_cAMP Decreased cAMP Gi_AC->Gi_cAMP

Signaling Pathways for Gs and Gi-Coupled Receptors.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to other known serotonin receptor ligands suggests it is likely to exhibit affinity for multiple 5-HT receptor subtypes. The ethyl substitution on the indole nitrogen is a key structural feature that would differentiate its binding profile from serotonin and other tryptamines. To definitively characterize the pharmacological profile of this compound, comprehensive in vitro binding and functional assays, as detailed in this guide, are essential. Such studies would elucidate its affinity, selectivity, and functional activity at the various serotonin receptor subtypes, providing the foundational data necessary for further drug development efforts.

Safety Operating Guide

Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Ethyl-1H-indol-7-amine, a compound that, while specific data is limited, should be handled with the utmost care based on the known hazards of similar indole derivatives.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to be aware of the potential hazards. Based on data from structurally related compounds, this chemical should be presumed to be harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life[1][2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves: Chemical-resistant gloves are essential to prevent skin contact[1][3].

  • Protective clothing: A lab coat or other protective garments should be worn to protect the body[1][3].

  • Eye protection: Safety glasses or goggles are necessary to shield the eyes from potential splashes[1][3].

  • Face protection: In situations with a higher risk of splashing, a face shield should be used in addition to safety glasses[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel. Do not discharge into drains or the environment[2][4].

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste[5].

    • The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[5].

    • Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions[1][5].

  • Container Management:

    • Use a container that is compatible with the chemical. Often, the original container is a suitable choice[5].

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting cap[3][5].

    • Keep the waste container closed at all times, except when adding waste[5].

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition[3].

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear the appropriate PPE, including respiratory protection if necessary[2].

    • Contain the spill using an absorbent material such as vermiculite, dry sand, or earth[6].

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container[3][5].

    • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Waste material must be disposed of in accordance with all national and local regulations[1].

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste[2].

    • Handle uncleaned containers with the same precautions as the product itself[1].

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1][2]
Acute Dermal ToxicityToxic in contact with skin.[1][2]
Eye IrritationCauses serious eye irritation.[1][3]
Aquatic ToxicityVery toxic to aquatic life.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Transfer Waste to Designated Container A->C B Identify and Label Hazardous Waste Container B->C D Securely Close Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Arrange for Professional Waste Disposal F->G H Document Waste for Manifest G->H

Disposal Workflow for this compound

Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with. It is the responsibility of the user to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 1-Ethyl-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 1-Ethyl-1H-indol-7-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar indole derivatives and aromatic amines. Aromatic amines as a class of compounds are known to be readily absorbed through the skin and can pose significant health risks, including potential carcinogenicity and mutagenicity.[1][2] Therefore, stringent adherence to these safety protocols is imperative.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the potential hazards associated with aromatic amines, a comprehensive approach to personal protection is required. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are the minimum requirement to protect against splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]
Skin and Body Protection Chemical-Resistant Lab Coat or GownA lab coat, preferably with long sleeves, should be worn to protect against skin contact.[4] For larger quantities or higher-risk operations, a chemical-resistant gown or apron is recommended.
Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6] Gloves must be inspected before use and disposed of properly after handling the chemical.[3] For prolonged contact, consider double-gloving.[4]
Respiratory Protection NIOSH-Approved RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when handling the powder outside of a certified chemical fume hood or in case of a spill.[6][7]
Foot Protection Closed-Toe ShoesClosed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data for Similar Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the safety information for similar aromatic amines and indole compounds.

    • Put on all required personal protective equipment as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Do not allow the material to enter drains or waterways.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway

start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps containerize_solid Seal in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Compatible Waste Bottle liquid_waste->containerize_liquid containerize_sharps Place in Puncture-Proof Sharps Container sharps_waste->containerize_sharps licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company containerize_solid->licensed_disposal containerize_liquid->licensed_disposal containerize_sharps->licensed_disposal

Caption: Decision pathway for the proper disposal of this compound waste.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated gloves, and absorbent materials, must be segregated as hazardous waste.[8]

  • Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste in sealed, compatible containers in a designated and well-ventilated waste accumulation area.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[3][8][9] Do not dispose of this chemical down the drain or in regular trash.[8]

By following these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.